Latanoprostacid
Description
BenchChem offers high-quality Latanoprostacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Latanoprostacid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+ |
InChI Key |
HNPFPERDNWXAGS-LZCJLJQNSA-N |
Isomeric SMILES |
C1C(C(C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Latanoprost Acid in Glaucoma
Executive Summary
Latanoprost, a cornerstone in the management of open-angle glaucoma and ocular hypertension, operates through a sophisticated and targeted mechanism to reduce intraocular pressure (IOP).[1][2][3] Administered as an isopropyl ester prodrug, it undergoes rapid hydrolysis in the cornea to its biologically active form, latanoprost acid.[4][5][6][7] The primary therapeutic action of latanoprost acid is mediated through its high-affinity agonism of the prostaglandin F2α (FP) receptor, located in the ciliary muscle and other ocular tissues.[8][9][10] Activation of the FP receptor initiates a signaling cascade that culminates in the remodeling of the extracellular matrix (ECM) within the ciliary muscle.[2][9][11] This remodeling, driven by the upregulation of matrix metalloproteinases (MMPs), reduces the hydraulic resistance of the uveoscleral pathway, thereby increasing the outflow of aqueous humor from the eye and lowering IOP.[12][13] This guide provides a detailed exploration of this mechanism, from receptor engagement to the downstream cellular and tissue-level consequences, supported by experimental protocols and quantitative data.
Introduction: The Challenge of Glaucoma and the Advent of Prostaglandin Analogs
Glaucoma is a progressive optic neuropathy characterized by the gradual loss of retinal ganglion cells, leading to irreversible vision loss.[3] Elevated intraocular pressure (IOP) stands as the most significant modifiable risk factor for the development and progression of glaucoma.[6][14] Consequently, pharmacological interventions are predominantly aimed at reducing IOP. Prostaglandin analogs (PGAs), introduced in the 1990s, revolutionized glaucoma management due to their potent IOP-lowering efficacy, convenient once-daily dosing, and favorable systemic safety profile.[2][3][13] Latanoprost was the first PGA to receive FDA approval in 1996 and remains a first-line treatment for open-angle glaucoma and ocular hypertension.[2][4] Its mechanism, centered on enhancing aqueous humor outflow rather than suppressing its production, represented a novel therapeutic approach.[8]
Pharmacokinetics: From Prodrug to Active Moiety
Latanoprost is administered as an isopropyl ester prodrug to enhance its lipophilicity and facilitate penetration across the cornea.[7][8] Following topical administration, the ester linkage is rapidly and completely hydrolyzed by esterases within the cornea, bioactivating the compound into latanoprost acid, the pharmacologically active molecule.[2][4][5][6][15]
-
Absorption and Distribution: Peak concentrations of latanoprost acid in the aqueous humor are typically reached approximately two hours after topical application.[5][6][7]
-
Metabolism and Elimination: Systemically absorbed latanoprost acid is metabolized in the liver via fatty acid beta-oxidation.[15][16] It has a very short plasma half-life of around 17 minutes, which contributes to its low incidence of systemic side effects.[2][7][16] The IOP-lowering effect, however, persists for at least 24 hours, allowing for a once-daily dosing regimen.[2][8][9]
Core Mechanism: Augmentation of Uveoscleral Outflow
The principal mechanism by which latanoprost acid reduces IOP is by increasing the outflow of aqueous humor through the uveoscleral, or "unconventional," pathway.[4][6][8][9][12] This pathway accounts for a significant portion of aqueous drainage, where fluid percolates through the interstitial spaces of the ciliary muscle bundles, into the suprachoroidal space, and is ultimately absorbed into the scleral and choroidal vasculature.[17]
Molecular Target: The Prostaglandin F2α (FP) Receptor
Latanoprost acid is a potent and highly selective agonist for the prostanoid FP receptor, a G-protein-coupled receptor (GPCR).[6][8][10][18] Its affinity for the FP receptor is significantly higher than for other prostanoid receptors (EP, DP, IP, TP), ensuring a targeted pharmacological effect and minimizing off-target side effects.[10][15] These FP receptors are densely expressed in the ciliary muscle, the primary site of action for latanoprost acid's IOP-lowering effect.[4][19]
Downstream Signaling and Extracellular Matrix (ECM) Remodeling
Binding of latanoprost acid to the FP receptor initiates a cascade of intracellular signaling events that are central to its mechanism of action.
-
G-Protein Activation: The activated FP receptor couples with Gq/11 proteins, leading to the activation of phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium and PKC Activation: IP3 mobilizes intracellular calcium stores, and DAG activates protein kinase C (PKC).
-
MAP Kinase Pathway: This cascade further activates the mitogen-activated protein (MAP) kinase pathway, including ERK (extracellular signal-regulated kinase).[18][20]
-
Gene Expression Modulation: These signaling pathways converge on the nucleus to alter the transcription of specific genes, most notably increasing the expression of various matrix metalloproteinases (MMPs).[2][11][13]
The Role of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases responsible for degrading various components of the ECM, such as collagens and fibronectin.[21][22] Latanoprost acid has been shown to increase the expression and activity of several MMPs in ciliary muscle cells, including MMP-1, MMP-2, MMP-3, and MMP-9.[11][21][23] This enzymatic activity alters the composition of the ECM.
-
ECM Degradation: Studies have demonstrated that treatment with latanoprost acid leads to a reduction in ECM components like collagen types I, III, IV, VI, fibronectin, and laminin within the ciliary muscle.[2][11]
-
Tissue Permeability: By degrading these structural proteins, the interstitial spaces between the ciliary muscle bundles are widened.[9][13] This expansion reduces the tissue's resistance to fluid flow, effectively increasing the permeability of the uveoscleral pathway.[11] The result is an enhanced drainage of aqueous humor, leading to a reduction in IOP.
Secondary and Contributory Mechanisms
While the primary mechanism is well-established, evidence suggests latanoprost acid may influence other ocular structures and pathways.
-
Effects on the Trabecular Meshwork: The role of latanoprost on the conventional (trabecular) outflow pathway is more controversial.[1] Some studies suggest that PGAs can also increase outflow facility through the trabecular meshwork, possibly by inducing MMP expression and ECM remodeling in trabecular meshwork cells as well.[17][24][25] However, the effect appears to be less pronounced and consistent than its impact on the uveoscleral pathway.[8][23][24]
-
Ocular Lymphatic Drainage: Emerging research suggests the presence of a lymphatic drainage system in the eye that contributes to aqueous humor outflow.[26][27] Prostaglandins are known to stimulate lymphatic drainage in other tissues, and one study using nanotracer technology demonstrated that latanoprost can stimulate this ocular lymphatic pathway, which may represent another facet of its IOP-lowering action.[26]
Experimental Validation: Methodologies and Protocols
The elucidation of latanoprost acid's mechanism of action relies on a suite of interlocking in vitro and in vivo experimental techniques.
Data Presentation: Quantitative Analysis
Table 1: Receptor Binding Affinity of Latanoprost Acid
| Receptor Subtype | Binding Affinity (Ki, µM) | Selectivity vs. FP | Source |
|---|---|---|---|
| FP | 0.098 | - | [10] |
| EP1 | 2.06 | ~21-fold lower | [10] |
| EP3 | 7.519 | ~77-fold lower | [10] |
| EP4 | 75 | ~765-fold lower | [10] |
| DP | ≥20 | >204-fold lower | [10] |
| IP | ≥90 | >918-fold lower | [10] |
| TP | ≥60 | >612-fold lower |[10] |
Table 2: Effect of Latanoprost Acid on MMP and TIMP Gene Expression in Human Trabecular Meshwork (TM) Cells
| Gene | Effect on Expression | Note | Source |
|---|---|---|---|
| MMP-1 | Increased | In 4 of 5 cell cultures | [24] |
| MMP-3 | Increased | In 4 of 5 cell cultures | [24] |
| MMP-17 | Increased | In 3 of 5 cell cultures | [24] |
| MMP-24 | Increased | In all 5 cell cultures | [24] |
| TIMP-2 | Upregulated | May compensate for MMP increase | [24] |
| TIMP-3 | Upregulated | May compensate for MMP increase | [24] |
| TIMP-4 | Upregulated | May compensate for MMP increase |[24] |
Experimental Protocol: Measurement of Uveoscleral Outflow via Fluorescent Tracer
This protocol describes a direct method to quantify changes in uveoscleral outflow in an animal model, providing a self-validating system through the use of contralateral control eyes.
Objective: To quantify the effect of topical latanoprost on uveoscleral outflow.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as the NIH Swiss mouse, which has a functional uveoscleral outflow pathway.[28]
-
Treatment: Administer a single topical dose of latanoprost (e.g., 0.005% solution) to one eye (treated eye) and a vehicle control to the contralateral eye.
-
Tracer Injection: After a predetermined interval (e.g., 2-4 hours) to allow for drug action, anesthetize the animal. Perform an intracameral injection of a high-molecular-weight fluorescent tracer (e.g., 70-kDa dextran conjugated to rhodamine) into the anterior chamber of both eyes.[28]
-
Causality Insight: A high-molecular-weight tracer is used to ensure it primarily exits the eye via bulk flow pathways (uveoscleral and trabecular) rather than diffusing across cell membranes.
-
-
Incubation Period: Allow the tracer to distribute and drain for a set period (e.g., 60-120 minutes).[28]
-
Tissue Harvest and Processing: Euthanize the animal and enucleate the eyes. The eyes are then fixed, embedded in paraffin, and sectioned for microscopic analysis.[28]
-
Fluorescence Microscopy and Quantification:
-
Visualize the tissue sections using fluorescence microscopy.
-
Identify and quantify the fluorescence intensity within the tissues of the uveoscleral pathway (ciliary muscle, suprachoroidal space, sclera).
-
Trustworthiness: Compare the fluorescence intensity in the uveoscleral tissues of the latanoprost-treated eye versus the vehicle-treated control eye. A significantly higher fluorescence in the treated eye indicates increased outflow through this pathway.
-
Conclusion and Future Directions
The mechanism of action for latanoprost acid is a well-defined paradigm of targeted drug action. Its efficacy is rooted in its nature as a prodrug that is locally activated, its high selectivity for the FP receptor, and its downstream effect of inducing ECM remodeling to enhance uveoscleral outflow. This elegant mechanism provides potent IOP reduction with minimal systemic exposure.
Future research will likely focus on further dissecting the potential contributions of the trabecular meshwork and ocular lymphatic pathways to the overall IOP-lowering effect of PGAs. Additionally, understanding the genetic factors that influence patient response to latanoprost, potentially through variations in FP receptor expression or MMP gene polymorphisms, could pave the way for more personalized glaucoma therapy.
References
-
What is Latanoprost used for? - Patsnap Synapse. (2024, June 14). Available from: [Link]
-
Patel, S. S., & Spencer, C. M. (1996). Latanoprost: A Review of its Pharmacological Properties, Clinical Efficacy and Tolerability in the Management of Primary Open-Angle Glaucoma and Ocular Hypertension. Drugs & Aging, 9(5), 363-378. Available from: [Link]
-
What is the mechanism of action (MOA) of Xalatan (latanoprost)? - Dr.Oracle. (2025, March 18). Available from: [Link]
-
Pharmacological mechanisms, clinical effectiveness, and side-effects of prostaglandin analogues as anti-glaucoma agents - SciSpace. (2002). Biomed Rev, 13, 17-27. Available from: [Link]
-
What is the mechanism of Latanoprostene Bunod? - Patsnap Synapse. (2024, July 17). Available from: [Link]
-
Ooi, Y. H., Ohuchi, T., Kanamoto, T., et al. (2006). Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells. Investigative Ophthalmology & Visual Science, 47(9), 3888-3896. Available from: [Link]
-
Aihara, M., Lindsey, J. D., & Weinreb, R. N. (2004). Effect of Latanoprost on Outflow Facility in the Mouse. Investigative Ophthalmology & Visual Science, 45(7), 2228-2233. Available from: [Link]
-
Ocklind, A., & Weinreb, R. N. (2002). Latanoprost's Effects on TIMP-1 and TIMP-2 Expression in Human Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science, 43(12), 3736-3741. Available from: [Link]
-
Ocklind, A. (1998). Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections. Experimental Eye Research, 67(2), 179-191. Available from: [Link]
-
PHARMACOLOGY OF Latanoprost (Latanoprost Or Xalatan; Overview, Pharmacokinetics, Mechanism of action. (2024, November 24). YouTube. Available from: [Link]
-
Ooi, Y. H., Ohuchi, T., Kanamoto, T., et al. (2006). Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Their Tissue Inhibitors in Human Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science, 47(9), 3888-3896. Available from: [Link]
-
FIG. 2. Dual mechanism of action of latanoprostene Bunod. Reproduced... - ResearchGate. (n.d.). Available from: [Link]
-
Sonty, S., & Donohue, E. K. (2024). Latanoprost. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Tripathy, K., & Geetha, R. (2023). Prostaglandin analogs in ophthalmology. Indian Journal of Ophthalmology, 71(5), 2023-2028. Available from: [Link]
-
Gutiérrez-Ortiz, C., Teus, M. A., & Bolivar, G. (2006). Short-Term Effects of Latanoprost on Anterior Chamber Depth in Patients with Glaucoma or Ocular Hypertension. Investigative Ophthalmology & Visual Science, 47(11), 4856-4859. Available from: [Link]
-
Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision. (n.d.). accessdata.fda.gov. Available from: [Link]
-
Johnson, D. H., & Brubaker, R. F. (2002). Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study. Archives of Ophthalmology, 120(8), 995-1000. Available from: [Link]
-
Latanoprost: Uses, Side Effects & Dosage - Healio. (2025, August 20). Available from: [Link]
-
Wordinger, R. J., Sharma, T., & Clark, A. F. (2003). Effects of Prostaglandin Analogues on Human Ciliary Muscle and Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science, 44(5), 2055-2065. Available from: [Link]
-
Wang, I. J., Lee, P. Y., Hsieh, Y. K., et al. (2012). Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Tissue Inhibitor of Metalloproteinase 1 on the Ocular Surface. Journal of Ocular Pharmacology and Therapeutics, 28(5), 486-491. Available from: [Link]
-
Doucette, L. P., Rasnitsyn, A., Seifi, M., & Walter, M. A. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 965476. Available from: [Link]
-
Yücel, Y. H., Johnston, M. G., Ly, T., et al. (2013). Latanoprost Stimulates Ocular Lymphatic Drainage: An In Vivo Nanotracer Study. Translational Vision Science & Technology, 2(5), 2. Available from: [Link]
-
Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2009). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Survey of Ophthalmology, 54(Suppl 1), S105-S115. Available from: [Link]
-
Tian, B., Geiger, J., & Gabelt, B. T. (2015). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Biology, 3(1). Available from: [Link]
-
Abdel-Latif, A. A. (2004). Effects of Prostaglandin F2alpha, Latanoprost and Carbachol on Phosphoinositide Turnover, MAP Kinases, Myosin Light Chain Phosphorylation and Contraction and Functional Existence and Expression of FP Receptors in Bovine Iris Sphincter. Current Eye Research, 28(2), 115-127. Available from: [Link]
-
Toris, C. B. (2013). Uveoscleral Outflow. Glaucoma Today. Available from: [Link]
-
Selectivity mechanism of latanoprost-FA toward FP receptor... - ResearchGate. (n.d.). Available from: [Link]
-
Latanoprost - Wikipedia. (n.d.). Available from: [Link]
-
Sharpe, E. D., Williams, R. D., & Stewart, J. A. (2021). Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles. Journal of Ocular Pharmacology and Therapeutics, 37(3), 161-170. Available from: [Link]
-
Toris, C. B., & Gabelt, B. T. (2014). Advances in Glaucoma Treatment and Management: Outflow Drugs. Experimental Eye Research, 127, 178-186. Available from: [Link]
-
Alm, A. (2014). Latanoprost in the treatment of glaucoma. Clinical Ophthalmology, 8, 1967-1985. Available from: [Link]
-
Inoue, K., Okuno, T., & Inoue, T. (2016). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative Ophthalmology & Visual Science, 57(11), 4791-4799. Available from: [Link]
-
Association of Matrix Metalloproteinases Polymorphisms with Glaucoma Risk, Glaucoma Phenotype, and Response to Treatment with Selective Laser Trabeculoplasty or Latanoprost. (2024, December 16). MDPI. Available from: [Link]
-
Measurement of Uveoscleral Outflow in Humans. ResearchGate. (n.d.). Available from: [Link]
-
Aihara, M., Lindsey, J. D., & Weinreb, R. N. (2002). Identification of the Mouse Uveoscleral Outflow Pathway Using Fluorescent Dextran. Investigative Ophthalmology & Visual Science, 43(7), 2275-2280. Available from: [Link]
-
Toris, C. B. (2021). Current methods and new approaches to assess aqueous humor dynamics. Expert Review of Ophthalmology, 16(2), 101-113. Available from: [Link]
-
(PDF) Matrix Metalloproteinases and Glaucoma Treatment. ResearchGate. (2026, January 15). Available from: [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. What is Latanoprost used for? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. droracle.ai [droracle.ai]
- 10. caymanchem.com [caymanchem.com]
- 11. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aoa.org [aoa.org]
- 15. healio.com [healio.com]
- 16. Latanoprost - Wikipedia [en.wikipedia.org]
- 17. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. mdpi.com [mdpi.com]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tvst.arvojournals.org [tvst.arvojournals.org]
- 27. Advances in Glaucoma Treatment and Management: Outflow Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
Latanoprost Acid: A Comprehensive Technical Guide to its Function as a Selective Prostaglandin F Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost acid, the biologically active form of the prodrug latanoprost, is a potent and selective agonist of the prostaglandin F (FP) receptor.[1][2][3] Its primary clinical application is in the management of glaucoma and ocular hypertension, where it effectively reduces intraocular pressure (IOP).[4][5] This guide provides a comprehensive technical overview of latanoprost acid, delving into its mechanism of action, the intricacies of FP receptor signaling, and detailed experimental protocols for its characterization. By synthesizing established knowledge with actionable methodologies, this document serves as a critical resource for researchers and drug development professionals working in ophthalmology and related fields.
Introduction: The Significance of Latanoprost Acid in Ocular Hypotension
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic nerve damage, often associated with elevated IOP.[4] Latanoprost, a prostaglandin F2α analogue, has emerged as a first-line therapy for open-angle glaucoma and ocular hypertension due to its significant IOP-lowering efficacy and favorable safety profile.[4][6] Latanoprost itself is an isopropyl ester prodrug that, upon topical administration to the eye, is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[3][7][8] This conversion is essential for its therapeutic activity, as latanoprost acid is the molecule that directly interacts with the FP receptor to elicit its pharmacological effects.[4][9]
The primary mechanism by which latanoprost acid reduces IOP is by increasing the uveoscleral outflow of aqueous humor.[2][3][9] This is a distinct pathway from that targeted by other classes of glaucoma medications, which primarily affect the trabecular meshwork outflow. This unique mechanism of action underscores the importance of understanding the molecular interactions and signaling cascades initiated by latanoprost acid at the FP receptor.
Pharmacology and Pharmacokinetics of Latanoprost Acid
From Prodrug to Active Moiety
Latanoprost is administered as an ophthalmic solution.[4] Following instillation, it penetrates the cornea where it undergoes complete hydrolysis by corneal esterases to form latanoprost acid.[3][7][10] This enzymatic conversion is a critical step, as the ester prodrug form has limited affinity for the FP receptor.
Ocular Distribution and Systemic Clearance
Peak concentrations of latanoprost acid in the aqueous humor are typically reached about two hours after topical administration.[4][7] The IOP-lowering effect begins within 3 to 4 hours, with the maximum effect observed after 8 to 12 hours, and the reduction in pressure is maintained for at least 24 hours.[2][4] Latanoprost acid that reaches the systemic circulation is rapidly metabolized by the liver via fatty acid β-oxidation into inactive metabolites, primarily the 1,2-dinor and 1,2,3,4-tetranor metabolites.[7][11] These metabolites are then predominantly excreted in the urine.[7][11][12] The plasma half-life of latanoprost acid is very short, approximately 17 minutes, minimizing the potential for systemic side effects.[7][11]
| Pharmacokinetic Parameter | Value | Source |
| Time to Peak Aqueous Humor Concentration | ~2 hours | [4][7] |
| Onset of IOP Reduction | 3-4 hours | [2][4] |
| Maximum IOP Reduction | 8-12 hours | [2][4] |
| Duration of Action | ≥ 24 hours | [2][11] |
| Systemic Plasma Half-life | ~17 minutes | [7][11] |
The Prostaglandin F Receptor: Structure and Function
The prostaglandin F receptor (FP receptor) is a G protein-coupled receptor (GPCR) belonging to the rhodopsin-like receptor family.[13] It is encoded by the PTGFR gene and exists as two alternatively spliced isoforms, FPA and FPB.[13] The FP receptor is expressed in various ocular tissues, including the ciliary smooth muscle, which is a key site of action for latanoprost acid.[4]
Recent cryo-electron microscopy studies have elucidated the structure of the human FP receptor in complex with its ligands, providing valuable insights into the molecular basis of ligand recognition and receptor activation.[14][15] The receptor features a canonical seven-transmembrane helical bundle, with the ligand binding site located within this bundle.[16]
Molecular Mechanism of Action: The FP Receptor Signaling Cascade
Latanoprost acid's therapeutic effect is initiated by its selective binding to and activation of the FP receptor. This activation triggers a cascade of intracellular signaling events that ultimately lead to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor.[4][9]
G Protein Coupling and Downstream Effectors
Upon agonist binding, the FP receptor predominantly couples to the Gq/11 family of heterotrimeric G proteins.[15][17] This coupling leads to the activation of Phospholipase C-β (PLC-β).[17][18] Activated PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][19][20]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[19]
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[18][19]
RhoA/ROCK Pathway Activation and Cytoskeletal Remodeling
A crucial downstream consequence of FP receptor activation is the engagement of the RhoA/Rho-kinase (ROCK) signaling pathway.[21][22] The activation of RhoA is thought to be mediated by G12/13 proteins, which can also be coupled to the FP receptor, or through crosstalk from the Gq/11 pathway. Activation of the RhoA/ROCK pathway in trabecular meshwork and ciliary muscle cells leads to changes in cell contractility and the expression of matrix metalloproteinases (MMPs).[4][22] These MMPs are enzymes that remodel the extracellular matrix, leading to a decrease in hydraulic resistance and an increase in the outflow of aqueous humor through the uveoscleral pathway.[4]
Caption: Latanoprost Acid-Induced FP Receptor Signaling Cascade.
Experimental Protocols for the Study of Latanoprost Acid
The following section provides detailed methodologies for key in vitro experiments to characterize the interaction of latanoprost acid with the FP receptor and its downstream functional consequences.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of latanoprost acid for the FP receptor using a radiolabeled prostaglandin.
Objective: To determine the inhibitory constant (Ki) of latanoprost acid for the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor (commercially available or prepared from transfected cells).
-
Radiolabeled ligand (e.g., [³H]-PGF2α).
-
Latanoprost acid.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the human FP receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of [³H]-PGF2α (typically at or below its Kd).
-
Increasing concentrations of unlabeled latanoprost acid (for the competition curve).
-
A known concentration of cell membranes expressing the FP receptor.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the latanoprost acid concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of latanoprost acid that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. drugs.com [drugs.com]
- 9. droracle.ai [droracle.ai]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Latanoprost - Wikipedia [en.wikipedia.org]
- 12. healio.com [healio.com]
- 13. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. TGF-β-induced IOP elevations are mediated by RhoA in the early but not the late fibrotic phase of open angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Latanoprost Acid and the Uveoscleral Outflow Pathway
Topic: Role of Latanoprost Acid in Uveoscleral Outflow Enhancement Content Type: Technical Whitepaper Audience: Drug Discovery Scientists & Ophthalmic Researchers
Mechanistic Dynamics, Signal Transduction, and Experimental Validation
Executive Summary
This guide delineates the pharmacodynamic and pharmacokinetic profile of Latanoprost acid, the bioactive moiety of the prodrug Latanoprost (Xalatan), specifically focusing on its role in modulating uveoscleral (non-conventional) aqueous humor outflow.[1] Unlike trabecular outflow, which is pressure-dependent, uveoscleral outflow relies on the hydraulic conductivity of the ciliary muscle and supraciliary spaces. This document provides a granular analysis of the FP-receptor-mediated signaling cascade, the resultant extracellular matrix (ECM) remodeling, and a validated protocol for quantifying this outflow in in vivo models.
Molecular Mechanism: The FP Receptor-MMP Axis
The efficacy of Latanoprost stems from its ability to alter the biophysical properties of the ciliary muscle. While early-phase effects involve smooth muscle relaxation, the sustained intraocular pressure (IOP) reduction is driven by ECM remodeling.
1.1 Prodrug Hydrolysis and Receptor Kinetics
Latanoprost is an isopropyl ester prodrug.[2][3] Upon topical administration, it permeates the cornea where it is rapidly hydrolyzed by corneal esterases into Latanoprost acid .[2][3][4]
-
Target: Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[4][5]
-
Localization: High density in the ciliary muscle, iris sphincter, and trabecular meshwork.
-
Affinity: Latanoprost acid exhibits high selectivity for the FP receptor (
nM), significantly higher than PGF2 itself.
1.2 Signal Transduction Pathway
Binding of Latanoprost acid to the FP receptor triggers a
-
G-Protein Activation:
activation stimulates Phospholipase C (PLC). -
Second Messengers: PLC hydrolyzes
into Inositol Trisphosphate ( ) and Diacylglycerol (DAG). -
Kinase Activation: DAG activates Protein Kinase C (PKC), which phosphorylates the MAPK/ERK pathway (p44/42).
-
Nuclear Translocation: Phosphorylated ERK translocates to the nucleus, activating AP-1 transcription factors (c-Fos/c-Jun).
-
Gene Expression: Upregulation of Matrix Metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9 .
1.3 ECM Remodeling and Outflow
The induced MMPs degrade collagens (Type I, III, IV) and fibronectin within the connective tissue between ciliary muscle bundles. This degradation reduces hydraulic resistance, effectively creating "shunts" for aqueous humor to exit into the supraciliary space and choroid.
Visualization 1: FP Receptor Signaling Cascade
Caption: Signal transduction pathway from prodrug hydrolysis to ECM remodeling in ciliary smooth muscle cells.[1]
Pharmacokinetics (PK) Profile
Understanding the temporal dynamics of Latanoprost acid is crucial for experimental design. The acid form has a short half-life in the aqueous humor, yet the biological effect (IOP reduction) persists due to the durability of the ECM remodeling.
| Parameter | Value | Context |
| Prodrug Hydrolysis | < 1 hour | Occurs rapidly in cornea/plasma via esterases. |
| ~2 hours | Peak concentration of acid form post-topical dose.[2][4][6] | |
| 15–30 ng/mL | At clinical dose (0.005%).[6] | |
| 2–3 hours | Rapid elimination from the anterior chamber. | |
| Systemic | 17 minutes | Rapid hepatic clearance via |
| IOP Nadir | 8–12 hours | Lag time reflects downstream MMP induction. |
Experimental Protocol: Measuring Uveoscleral Outflow
Method: Intracameral Fluorescent Tracer Perfusion (Murine Model)
This protocol avoids the artifacts of indirect calculation (Goldmann equation) by directly visualizing the drainage pathway. It is the gold standard for validating drug-induced outflow enhancement.
3.1 Reagents & Equipment
-
Tracer: 70-kDa Dextran conjugated to Tetramethyl-rhodamine (fixable).[7][8]
-
Anesthesia: Ketamine (100 mg/kg) / Xylazine (10 mg/kg).
-
Micromanipulator: For precise intracameral injection.
-
Microscopy: Confocal or Epifluorescence microscope.
3.2 Step-by-Step Methodology
-
Pre-Treatment: Administer Latanoprost (0.005%) or vehicle topically once daily for 3–7 days prior to perfusion to allow ECM remodeling.
-
Anesthesia & Setup: Anesthetize the mouse. Secure head to minimize movement.
-
Cannulation:
-
Using a micromanipulator, insert a 33-gauge needle through the cornea into the anterior chamber (AC).
-
Avoid contacting the iris or lens to prevent inflammation (which alters outflow).
-
-
Tracer Injection:
-
Inject 1.5 µL of the fluorescent dextran tracer (2 mg/mL) into the AC.
-
Maintain needle position for 2 minutes to prevent reflux, then slowly withdraw.
-
-
Incubation: Allow the tracer to circulate for exactly 20 minutes . (Note: 60+ minutes will label the conventional pathway; early timepoints are critical for uveoscleral specificity).
-
Fixation: Euthanize animal and immediately enucleate eyes. Immersion-fix in 4% paraformaldehyde (PFA) for 4 hours.
-
Cryosectioning: Embed in OCT compound. Cut sagittal sections (10 µm) through the optic nerve head.
-
Analysis: Quantify fluorescence intensity in the supraciliary space and ciliary muscle .
Visualization 2: Experimental Workflow
Caption: Workflow for direct visualization of uveoscleral outflow using fluorescent tracers.
Data Interpretation & Validation
When analyzing the results from the tracer study, successful enhancement of uveoscleral outflow by Latanoprost acid is defined by:
-
Localization: Intense fluorescence within the ciliary muscle bundles and the supraciliary space, extending posteriorly toward the choroid.[7][8]
-
Differentiation: Minimal fluorescence in the trabecular meshwork (TM) at the 20-minute mark (TM labeling dominates at >60 mins).
-
Quantification: A statistically significant increase (typically >40% vs. vehicle) in pixel intensity in the uveoscleral ROI (Region of Interest).
Calculation Note:
For indirect calculation in humans or non-invasive studies, the modified Goldmann equation is used, solving for
- = Aqueous humor formation rate (Fluorophotometry).
- = Trabecular outflow facility (Tonography).
- = Episcleral venous pressure.[9][10][11]
References
-
Alm, A., & Nilsson, S. F. (2009). Uveoscleral outflow—a review. Experimental Eye Research. Link
-
Lindén, C., & Alm, A. (1999). Prostaglandin analogues in the treatment of glaucoma. Drugs & Aging. Link
-
Sjöquist, B., & Stjernschantz, J. (2002). Ocular and systemic pharmacokinetics of latanoprost in humans. Survey of Ophthalmology. Link
-
Weinreb, R. N., et al. (2002). Identification of the mouse uveoscleral outflow pathway using fluorescent dextran.[7][8] Investigative Ophthalmology & Visual Science (IOVS). Link
-
Ocklind, A. (1998). Effect of latanoprost on the extracellular matrix of the ciliary muscle: a study on cultured cells and tissue sections. Experimental Eye Research. Link
-
Crowston, J. G., et al. (2004). Effect of Latanoprost on Intraocular Pressure in Mice Lacking the Prostaglandin FP Receptor.[5] Investigative Ophthalmology & Visual Science. Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. youtube.com [youtube.com]
- 3. mims.com [mims.com]
- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Identification of the mouse uveoscleral outflow pathway using fluorescent dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Mechanisms of Uveoscleral Outflow | Ento Key [entokey.com]
- 10. assets.bmctoday.net [assets.bmctoday.net]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to Latanoprost Acid's Effect on Extracellular Matrix Remodeling in the Ciliary Muscle
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost, a prostaglandin F2α (PGF2α) analogue, stands as a first-line therapy for open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves reducing intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[2][3] This guide delves into the core molecular processes underpinning this effect, focusing specifically on how its active form, latanoprost acid, induces a sophisticated remodeling of the extracellular matrix (ECM) within the ciliary muscle. We will explore the signaling cascades initiated upon receptor binding, the subsequent modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), and the resulting structural changes in the ECM that facilitate increased aqueous humor drainage. Furthermore, this document provides detailed, field-proven protocols for investigating these phenomena, offering a practical framework for researchers in ophthalmology and pharmacology.
Introduction: The Clinical Significance of the Uveoscleral Outflow Pathway
Glaucoma is a progressive optic neuropathy often associated with elevated IOP, which remains the only modifiable risk factor for treatment.[4] Latanoprost effectively lowers IOP by approximately 25-35% with a convenient once-daily dosage.[5] Unlike other glaucoma medications that target aqueous humor production or the conventional trabecular meshwork pathway, latanoprost primarily acts on the uveoscleral pathway.[2][6] This pathway involves the flow of aqueous humor through the interstitial spaces between the ciliary muscle bundles.[5][7]
The resistance to this outflow is largely determined by the composition and density of the ECM surrounding the ciliary muscle cells.[7][8] Latanoprost's efficacy is not due to ciliary muscle contraction but rather to a fundamental restructuring of this matrix.[1][5] By increasing the porosity of the ECM, latanoprost acid creates wider spaces between muscle fibers, reducing hydraulic resistance and augmenting uveoscleral outflow.[2][5][7] Understanding this mechanism at a molecular level is critical for the development of next-generation therapies and for optimizing current treatment paradigms.
Molecular Mechanism of Action: From Receptor to Remodeling
Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases into its biologically active form, latanoprost acid, upon topical administration.[1] The peak concentration in the aqueous humor is reached about two hours post-administration.[1] The subsequent cascade of events is initiated by the binding of latanoprost acid to its target receptor.
FP Receptor Activation and Intracellular Signaling
Latanoprost acid is a selective and potent agonist of the prostanoid F (FP) receptor, a G-protein coupled receptor located on ciliary smooth muscle cells.[2][3] Activation of the FP receptor triggers multiple intracellular signaling pathways. Key among these are the activation of Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway, a subset of the Mitogen-Activated Protein (MAP) kinase pathway.[9][10]
Studies have demonstrated that PGF2α can increase PKC activity by over 70% in human ciliary muscle (HCM) cells.[10] This activation is not an isolated event; it is a critical upstream step for the modulation of ECM-related genes. The induction of key regulatory proteins, such as c-Fos and c-Jun, which form the AP-1 transcription factor, is a downstream consequence of this signaling and is crucial for initiating the transcription of MMP genes.[9][11]
Upregulation of Matrix Metalloproteinases (MMPs)
The central event in latanoprost-induced ECM remodeling is the increased expression and activity of MMPs.[4] These zinc-dependent endopeptidases are responsible for degrading various components of the ECM.[12] Latanoprost acid treatment of cultured HCM cells leads to a significant and dose-dependent increase in the gene transcription of several key MMPs.[12][13]
-
MMP-1 (Collagenase-1): Primarily degrades fibrillar collagens (Types I, II, III). Its mRNA expression can increase 3- to 13-fold within 24 hours of exposure to latanoprost acid.[12][13]
-
MMP-3 (Stromelysin-1): Has a broad substrate specificity, including proteoglycans, fibronectin, laminin, and non-fibrillar collagens. It can also activate other pro-MMPs.[14] Latanoprost has been shown to increase MMP-3 expression.[3][12][15]
-
MMP-9 (Gelatinase B): Degrades gelatin (denatured collagen) and Type IV collagen, a key component of basement membranes. Its mRNA is also upregulated by latanoprost acid.[12][13]
-
MMP-2 (Gelatinase A): While some studies show reduced MMP-2 mRNA, others demonstrate increased secretion and activation of MMP-2 protein, suggesting complex post-transcriptional regulation.[9][12][13] Functionally active MMP-2 has been demonstrated via zymography after latanoprost treatment.[3]
-
Other MMPs: Latanoprost also increases the transcription of MMP-17.[15]
This coordinated upregulation of multiple MMPs creates a powerful enzymatic cocktail capable of systematically disassembling the ciliary muscle ECM.
Regulation of Tissue Inhibitors of Metalloproteinases (TIMPs)
The activity of MMPs is tightly controlled by their endogenous inhibitors, the TIMPs. Latanoprost acid does not simply cause a runaway increase in proteolytic activity; it also modulates TIMP expression to achieve a new homeostatic balance that favors matrix turnover. Research shows a differential effect on TIMP expression:
-
TIMP-1: Expression is increased by latanoprost acid in a dose-dependent manner, a process that appears to be mediated by the PKC pathway.[9]
-
TIMP-2: Expression is largely unaffected by latanoprost acid treatment.[9]
-
TIMP-3: Expression has been shown to be upregulated.[15]
This concomitant induction of certain MMPs and TIMPs suggests a highly regulated process designed to remodel, rather than completely destroy, the ECM.[9]
The Net Effect: ECM Degradation and Structural Change
The net result of increased MMP activity is the degradation of key structural proteins within the ciliary muscle's ECM. Studies on cultured cells and in monkey eyes treated with latanoprost have confirmed a reduction in several matrix components:
-
Collagens: A decrease in Collagen Types I, III, IV, and VI has been observed.[1][3][8] This is a critical finding, as these collagens provide the primary tensile strength and scaffolding of the tissue.
-
Glycoproteins and Hyaluronan: Levels of fibronectin, laminin, and hyaluronan are also reduced.[3]
This enzymatic "loosening" of the ECM expands the interstitial spaces between the ciliary muscle bundles, effectively increasing the tissue's permeability to aqueous humor and enhancing uveoscleral outflow.[3][5]
Quantitative Summary of Latanoprost's Effects
The following tables summarize the key quantitative and qualitative changes observed in ciliary muscle cells following treatment with latanoprost acid, as documented in peer-reviewed literature.
Table 1: Summary of Latanoprost Acid's Effect on ECM-Related Gene and Protein Expression
| Component | Class | Observed Effect | Primary Citations |
|---|---|---|---|
| MMP-1 | Protease | Upregulated (mRNA & Protein) | [12][13][14] |
| MMP-2 | Protease | Increased Activity/Secretion | [3][9][10] |
| MMP-3 | Protease | Upregulated (mRNA & Protein) | [3][12][14][15] |
| MMP-9 | Protease | Upregulated (mRNA & Activity) | [12][13][14] |
| MMP-17 | Protease | Upregulated (mRNA) | [15] |
| TIMP-1 | Inhibitor | Upregulated (mRNA & Protein) | [9] |
| TIMP-2 | Inhibitor | Unchanged | [9][14] |
| TIMP-3 | Inhibitor | Upregulated (mRNA) | [15] |
| Collagen I, III, IV | ECM Protein | Reduced | [1][3][8] |
| Fibronectin | ECM Protein | Reduced | [3][9] |
| Laminin | ECM Protein | Reduced | [3][9] |
| Versican | ECM Proteoglycan | Downregulated (mRNA) |[6][16] |
Table 2: Time-Course and Dose-Dependent Effect of Latanoprost Acid on MMP-1 mRNA
| Treatment Condition | Fold Increase (vs. Vehicle) | Key Finding | Citation |
|---|---|---|---|
| 200 nM Latanoprost Acid (4-24h) | Peak expression at 6-12 hours | Induction is transient, with a clear peak | [13] |
| 8, 40, 200 nM Latanoprost Acid (24h) | 3 to 13-fold increase | Response is dose-dependent |[12][13] |
Methodologies for Studying ECM Remodeling
Investigating the effects of latanoprost acid requires a suite of cell and molecular biology techniques. The following protocols are foundational for research in this area and are designed as self-validating systems.
Experimental Workflow Overview
A typical investigation follows a logical progression from cell culture to molecular and functional analysis. This workflow allows for the systematic evaluation of changes in gene expression, protein levels, and enzymatic activity.
Detailed Protocol: Quantitative Real-Time PCR (RT-qPCR)
This protocol is used to quantify changes in the mRNA expression of target genes like MMPs and TIMPs.[13]
Objective: To measure the relative abundance of specific mRNA transcripts in HCM cells after latanoprost acid treatment.
Principle: This method involves three steps: (1) isolating total RNA from cells, (2) reverse transcribing the RNA into complementary DNA (cDNA), and (3) amplifying the specific cDNA target using a fluorescent probe-based assay (e.g., TaqMan) in real-time. The amount of fluorescence is proportional to the amount of amplified product. Data is normalized to a stably expressed housekeeping gene (e.g., GAPDH) to control for variations in RNA quantity.[13]
Step-by-Step Methodology:
-
Cell Culture & Treatment: Grow HCM cells to confluence in appropriate culture dishes. Serum-starve the cells for 24 hours to synchronize them. Treat cells with various concentrations of latanoprost acid (e.g., 1 nM - 1000 nM) or a vehicle control for a specified time (e.g., 6, 12, 24 hours).[12][13]
-
RNA Isolation: Wash cells with ice-cold PBS. Lyse the cells directly in the dish using a lysis buffer containing a chaotropic agent (e.g., from a Qiagen RNeasy Mini Kit). Homogenize the lysate.
-
Purification: Transfer the lysate to a spin column and follow the manufacturer's protocol for washing and elution of total RNA. Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
-
cDNA Synthesis: In a sterile PCR tube, combine 1-2 µg of total RNA with reverse transcriptase enzyme, dNTPs, and random primers or oligo(dT) primers. Perform the reverse transcription reaction in a thermocycler according to the enzyme manufacturer's protocol.
-
Real-Time PCR: Prepare a master mix containing PCR buffer, Taq polymerase, dNTPs, and the specific TaqMan Gene Expression Assay (which includes forward primers, reverse primers, and a fluorescently labeled probe) for your target gene (e.g., MMP1, TIMP1) and the endogenous control (e.g., GAPDH).
-
Plate Setup: Pipette the master mix into a 96- or 384-well PCR plate. Add the diluted cDNA to the appropriate wells. Run at least three technical replicates for each biological sample.
-
Thermocycling: Run the plate in a real-time PCR machine with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: The instrument software will generate a threshold cycle (Ct) value for each well. Calculate the ΔCt (Ct_target - Ct_GAPDH) for each sample. Then, calculate the ΔΔCt (ΔCt_treated - ΔCt_vehicle). The fold change in gene expression is calculated as 2^(-ΔΔCt).
Detailed Protocol: Gelatin Zymography
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in the conditioned media of cultured cells.[9]
Objective: To assess the functional enzymatic activity of secreted MMP-2 and MMP-9.
Principle: Samples are run on a polyacrylamide gel that has been co-polymerized with gelatin. Proteins are separated by size under non-reducing conditions. The gel is then incubated in a buffer that allows the MMPs to renature and digest the gelatin substrate. Staining the gel with Coomassie Blue reveals clear bands against a dark blue background where the gelatin has been degraded, indicating the presence and activity of the enzyme.
Step-by-Step Methodology:
-
Sample Preparation: Collect conditioned media from latanoprost- and vehicle-treated HCM cells. Centrifuge to remove cellular debris. Determine the total protein concentration of each sample to ensure equal loading.
-
Non-Reducing Loading: Mix the media samples with a non-denaturing, non-reducing sample buffer (without β-mercaptoethanol or DTT, and without boiling).
-
Electrophoresis: Load the samples onto a 10% polyacrylamide gel containing 0.1% gelatin. Run the gel at a constant voltage (e.g., 120V) in a cold room or on ice until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation. This removes the SDS and allows the enzymes to refold.
-
Incubation: Wash the gel briefly in developing buffer (e.g., 50 mM Tris pH 7.6, 200 mM NaCl, 5 mM CaCl2). Incubate the gel overnight (16-24 hours) at 37°C in fresh developing buffer. The calcium is essential for MMP activity.
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour. Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Analysis: The positions of the clear bands correspond to the molecular weights of the MMPs (pro-MMP-9 at ~92 kDa, pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa). The intensity and area of the bands can be quantified using densitometry software.
Conclusion and Future Directions
The action of latanoprost acid on the ciliary muscle is a prime example of targeted pharmacology that leverages the body's own cellular machinery to achieve a therapeutic effect. The mechanism is not one of simple muscle relaxation but a sophisticated, enzyme-driven remodeling of the extracellular matrix.[1][3] By activating the FP receptor, latanoprost acid initiates a signaling cascade through PKC and MAPK pathways, leading to a coordinated change in the expression of MMPs and TIMPs.[9][10] This results in a controlled degradation of ECM components, widening the interstitial spaces within the ciliary muscle and enhancing uveoscleral outflow to lower IOP.[5]
For drug development professionals, this mechanism highlights the potential of targeting ECM turnover as a therapeutic strategy for glaucoma. Future research may focus on identifying more specific modulators of the MMP/TIMP system within the ciliary muscle to achieve even greater efficacy or to restore outflow facility in diseased tissues. For researchers, further elucidation of the downstream transcription factors beyond AP-1 and the post-transcriptional regulation of key enzymes like MMP-2 will provide a more complete picture of this elegant biological process.
References
-
Latanoprost - StatPearls - NCBI Bookshelf - NIH. (2024). National Center for Biotechnology Information. [Link]
-
Smedstam, M., et al. (1998). Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections. Experimental Eye Research. [Link]
-
Weinreb, R. N., et al. (2002). Metalloproteinase Gene Transcription in Human Ciliary Muscle Cells with Latanoprost. Investigative Ophthalmology & Visual Science. [Link]
-
Wordinger, R. J., et al. (2003). Effects of Prostaglandin Analogues on Human Ciliary Muscle and Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science. [Link]
-
Ang, G. S., et al. (2006). Short-Term Effects of Latanoprost on Anterior Chamber Depth in Patients with Glaucoma or Ocular Hypertension. Investigative Ophthalmology & Visual Science. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action (MOA) of Xalatan (latanoprost)? Dr. Oracle. [Link]
-
Weinreb, R. N., et al. (2002). Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost. PubMed. [Link]
-
Oh, D. J., et al. (2020). Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells. Experimental Eye Research. [Link]
-
Ocklind, A., et al. (2002). Latanoprost's Effects on TIMP-1 and TIMP-2 Expression in Human Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science. [Link]
-
Oh, D. J., et al. (2006). Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Their Tissue Inhibitors in Human Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science. [Link]
-
Ocklind, A., et al. (2006). Analysis of expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human ciliary body after latanoprost. Experimental Eye Research. [Link]
-
Wordinger, R. J., et al. (2003). Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells. PubMed. [Link]
-
Kennedy, C. R., et al. (2005). Acute Effects of PGF 2α on MMP-2 Secretion from Human Ciliary Muscle Cells: A PKC- and ERK-Dependent Process. Investigative Ophthalmology & Visual Science. [Link]
-
Karli, S., et al. (2018). Effect of prostaglandin analogs on matrix metalloproteinases and tissue inhibitor of metalloproteinases in eyelid muscle specimens. Clinical Ophthalmology. [Link]
-
Yildirim, N., et al. (2010). The Effects of Latanoprost on Corneal Thickness, Endothelial Cell Density, Topography; Anterior Chamber Depth and Axial Length. Turkish Journal of Ophthalmology. [Link]
-
Yam, J. C. S., et al. (2014). Prostaglandin-associated periorbitopathy in latanoprost users. Clinical Ophthalmology. [Link]
Sources
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. tjceo.com [tjceo.com]
- 8. dovepress.com [dovepress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. dovepress.com [dovepress.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human ciliary body after latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Hydrolysis of Latanoprost to Latanoprost Acid in Ocular Tissues: A Technical Guide
Executive Summary
This technical guide details the in-vitro hydrolysis of Latanoprost (an isopropyl ester prodrug) to its biologically active form, Latanoprost Acid, within ocular tissues. Designed for drug development scientists, this document moves beyond basic observation to explain the mechanistic causality of the reaction, providing a self-validating experimental protocol and the necessary analytical frameworks for kinetic profiling.
Key Mechanism: Latanoprost is lipophilic, facilitating corneal penetration. Upon entry, endogenous carboxylesterases (CES) in the corneal epithelium hydrolyze the isopropyl ester bond, releasing the hydrophilic active acid into the aqueous humor, where it targets the FP prostanoid receptor.
Mechanistic Foundation
The Prodrug Strategy
Latanoprost (
-
Prodrug (Latanoprost): Lipophilic (
). Penetrates the corneal epithelium (lipophilic barrier). -
Active Metabolite (Latanoprost Acid): More hydrophilic (
). Partitioning out of the cornea into the aqueous humor requires hydrolysis.
Enzymology: The Carboxylesterase System
Hydrolysis is catalyzed by the Carboxylesterase (CES) superfamily (EC 3.1.1.1).
-
Primary Enzymes: Human Carboxylesterase 1 (hCE1) and Human Carboxylesterase 2 (hCE2).
-
Substrate Specificity:
-
hCE1: Prefers substrates with a large acyl group and small alcohol group.[2] Given Latanoprost's bulky prostaglandin acyl chain and small isopropyl alcohol group, hCE1 is the dominant catalytic driver in ocular tissues.
-
hCE2: Prefers small acyl groups and bulky alcohol groups; plays a secondary role.
-
-
Tissue Localization: The highest specific activity is found in the cornea (epithelium), followed by the iris-ciliary body. The aqueous humor contains negligible esterase activity, meaning the drug must be activated during corneal transit.
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation and cellular transit.
Caption: Schematic of Latanoprost hydrolysis mediated by corneal esterases (hCE1/hCE2) resulting in active metabolite release.
Experimental Protocol: In-Vitro Hydrolysis
This protocol is designed for Rabbit (New Zealand White) or Human (Post-mortem) ocular tissues.
Materials & Reagents
-
Buffer: Glutathione-Bicarbonated Ringer’s (GBR) solution or Phosphate Buffered Saline (PBS), pH 7.4.
-
Why: Mimics physiological ocular pH and ionic strength to maintain enzyme stability.
-
-
Substrate: Latanoprost (Stock: 10 mM in Ethanol or DMSO).
-
Internal Standard (IS): Deuterated Latanoprost Acid (
-Latanoprost Acid) or Prostaglandin . -
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Tissue Preparation (Critical Step)
-
Dissection: Enucleate eyes immediately post-sacrifice (or receipt). Dissect the Cornea and Iris-Ciliary Body (ICB) .
-
Homogenization:
-
Weigh wet tissue.
-
Mince tissue in ice-cold PBS (ratio: 1:4 w/v).
-
Homogenize (e.g., Bead beater or Polytron) for 30–60 seconds.
-
Centrifuge at 10,000
for 10 min at 4°C. -
Collect Supernatant (S9 fraction equivalent).
-
Self-Validation: Measure total protein concentration (BCA assay) to normalize hydrolytic activity (nmol/min/mg protein).
-
Incubation Workflow
-
Pre-incubation: Aliquot 180
L of tissue homogenate into microcentrifuge tubes. Equilibrate at 37°C for 5 minutes. -
Initiation: Add 20
L of Latanoprost working solution (Final concentration: 20 M ).-
Note: Keep organic solvent concentration <1% to prevent enzyme denaturation.
-
-
Time Points: Incubate at 37°C with gentle shaking.
-
Standard points: 0, 5, 15, 30, 60, 120 minutes.
-
-
Termination: At each time point, add 200
L of Ice-cold Stop Solution containing Internal Standard. -
Extraction: Vortex vigorously (1 min), then centrifuge at 14,000
for 10 min to precipitate proteins. Collect supernatant for analysis.
Workflow Diagram
Caption: Step-by-step workflow for in-vitro incubation and sample processing.
Analytical Validation (LC-MS/MS)
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity and sensitivity.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 0-1 min: 30% B; 1-4 min: 30% |
Mass Spectrometry Parameters (MRM Mode)
Operate in Negative Ion Mode (ESI-) due to the carboxylic acid moiety on the metabolite.
| Analyte | Precursor Ion ( | Product Ion ( | Retention Time (approx) |
| Latanoprost | 431.3 | 369.2 (Loss of isopropyl + | 4.2 min |
| Latanoprost Acid | 389.3 | 371.3 (Loss of | 2.8 min |
| IS ( | 393.3 | 375.3 | 2.8 min |
Note: Latanoprost Acid elutes earlier than the prodrug due to increased polarity.
Data Analysis & Kinetics
Quantitative Metrics
Calculate the Percent Hydrolysis at each time point:
Kinetic Parameters
Plot the natural log of the remaining prodrug concentration (
-
Elimination Rate Constant (
): The negative slope of the linear regression line. -
Half-Life (
):
Expected Results:
-
Cornea: Rapid hydrolysis (
min). -
Iris-Ciliary Body: Moderate hydrolysis.
-
Aqueous Humor: Negligible hydrolysis (
hours).
References
-
Sjöquist, B., et al. (1998).[3][4][5] "The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit." Drug Metabolism and Disposition. Link
-
Van der Bijl, P., et al. (2012). "In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues." Investigative Ophthalmology & Visual Science (IOVS).[6] Link
-
Imai, T., et al. (2006).[3] "Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine." Drug Metabolism and Disposition. Link
-
Hammid, A., et al. (2022).[3][7] "Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues." Drug Metabolism and Disposition. Link
-
Hellberg, M.R., et al. (2003).[3][4] "The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue." Journal of Ocular Pharmacology and Therapeutics. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sustained daily latanoprost application on anterior chamber anatomy and physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Neuroprotective Mechanisms of Latanoprost Acid in Retinal Ganglion Cells
Topic: Neuroprotective effects of Latanoprost acid on retinal ganglion cells Content Type: In-depth technical guide
Executive Summary
For decades, Latanoprost has been the gold standard for lowering intraocular pressure (IOP) in glaucoma via the uveoscleral outflow pathway. However, emerging evidence suggests a secondary, IOP-independent therapeutic window: direct neuroprotection of Retinal Ganglion Cells (RGCs).
This guide analyzes the pharmacological behavior of Latanoprost Acid (LA) —the biologically active free acid form—and its direct interaction with RGCs.[1] We synthesize evidence revealing a dual-mechanistic pathway :
-
Canonical Signaling: FP receptor-mediated activation of PI3K-Akt-mTOR to promote neurite outgrowth.[2]
-
Non-Canonical Signaling: OATP2B1-mediated intracellular transport triggering Klotho shedding, which suppresses calpain and oxidative stress.
Target Audience: This document is engineered for drug development scientists and principal investigators designing assays to validate neuroprotective endpoints beyond IOP reduction.
Pharmacological Basis: Prodrug vs. Active Moiety[3]
The Hydrolysis Criticality
Latanoprost is an isopropyl ester prodrug.[3][4] In clinical topical application, it penetrates the cornea where endogenous esterases hydrolyze it into Latanoprost Acid (LA) .[5]
-
In Vivo: The retina is exposed to LA, not the ester prodrug.
-
In Vitro Design: Using Latanoprost (ester) in purified RGC cultures often yields false negatives because RGCs lack the high esterase activity found in the cornea. Protocols must strictly use Latanoprost Acid (free acid) to simulate the bioavailable fraction at the retina.
Technical Insight: The concentration of LA in the vitreous after topical administration is estimated to be ~0.1–0.2 µM. Validated in vitro neuroprotection assays should target the 100 nM – 1 µM range to maintain physiological relevance.
Mechanistic Architecture
The neuroprotective effect is not a monolith; it operates via two distinct, parallel pathways.
Pathway A: Surface Receptor Signaling (FP Receptor)
LA binds to the G-protein coupled Prostaglandin F receptor (FP receptor) on the RGC surface.
-
Cascade: FP receptor activation triggers Gq/11 protein coupling
Phosphatidylinositol 3-kinase (PI3K) Akt phosphorylation mTOR activation. -
Outcome: This pathway is primarily responsible for neurite outgrowth and hypertrophy, essential for maintaining connectivity in stressed RGCs.
-
Validation: Blocked by AL-8810 (FP antagonist) and LY294002 (PI3K inhibitor).[2]
Pathway B: Intracellular Transport & Klotho Modulation
This is the more novel, high-impact mechanism for anti-apoptosis .
-
Transport: LA enters RGCs via the OATP2B1 transporter (Organic Anion Transporting Polypeptide 2B1).[1][6]
-
Action: Intracellular LA activates PKC, which stimulates ADAM17.[6]
-
Effector: ADAM17 cleaves and sheds Klotho (an anti-aging protein highly expressed in RGCs).
-
Outcome: Soluble Klotho inhibits Calpain activation and suppresses Reactive Oxygen Species (ROS), preventing axotomy-induced apoptosis.[1]
-
Validation: Blocked by Rifamycin SV (OATP2B1 inhibitor) but not always by FP antagonists in this specific context.
Visualization: Dual Signaling Pathways
Caption: Dual neuroprotective pathways of Latanoprost Acid in RGCs. Left: FP-receptor mediated neurite growth.[2] Right: OATP2B1-mediated Klotho shedding for anti-apoptosis.
Experimental Validation & Data Synthesis
Key Quantitative Findings
The following table summarizes pivotal studies defining the concentration-effect relationship of LA on RGCs.
| Experimental Model | Treatment (Dose/Conc.) | Key Outcome | Mechanism Implicated | Ref |
| In Vivo Rat (Optic Nerve Transection) | LA Intravitreal (200 pmol/eye) | Increased RGC survival from ~70% to ~108% (normalized) vs vehicle. | Klotho / Calpain Inhibition | [1, 2] |
| In Vivo Rat (NMDA Excitotoxicity) | Latanoprost (30–300 pmol/eye) | Significant increase in Fluorogold-labeled RGCs (p<0.016).[7][8] | Anti-excitotoxicity | [3] |
| In Vitro (Differentiated RGC-5*) | LA (0.1 µM) | Increased cell viability by 30.5%; promoted neurite length 1.45-fold. | PI3K-Akt-mTOR | [4] |
| Ex Vivo (Rat Retina) | LA (Treatment) + AL-8810 | AL-8810 (FP antagonist) did not block Klotho shedding. | OATP2B1 Transporter | [1] |
*Note on RGC-5: While historically used, RGC-5 is now identified as 661W (photoreceptor-like). However, findings regarding PI3K/Akt have been corroborated in primary RGCs in subsequent studies.
Protocol Guidelines: Validating Neuroprotection
To rigorously test LA neuroprotection, the experimental design must control for IOP effects and prodrug hydrolysis.
Workflow: In Vivo Optic Nerve Transection (ONT) Model
This protocol isolates the neuroprotective effect from the IOP-lowering effect (as the optic nerve is severed, IOP is less relevant to the immediate retrograde degeneration).
-
Subject Selection: Adult Sprague-Dawley rats (200-250g).
-
Pre-Labeling: Apply Fluorogold (FG) to the superior colliculus 7 days prior to injury to retrogradely label RGCs.
-
Treatment:
-
Test Group: Intravitreal injection of Latanoprost Acid (100–200 pmol/eye).
-
Control: Vehicle (PBS + 0.1% DMSO).
-
Timing: Inject 15 minutes prior to axotomy to allow tissue distribution.
-
-
Injury: Complete transection of the optic nerve 2-3 mm posterior to the globe. Avoid damaging retinal blood supply.
-
Analysis (Day 7):
Visualization: Experimental Workflow
Caption: Standardized workflow for assessing neuroprotection in vivo, separating direct RGC survival from IOP effects.
Clinical & Translational Implications
The identification of the OATP2B1-Klotho axis is a paradigm shift. It suggests that Latanoprost's neuroprotection is not merely a side effect of IOP reduction but a distinct pharmacological property.
-
Drug Design: Future analogs could be optimized for OATP2B1 affinity rather than just FP receptor binding to maximize neuroprotection.
-
Combination Therapy: Combining LA with specific Calpain inhibitors could yield synergistic protection in normotensive glaucoma.
References
-
Yamamoto, K. et al. (2016).[1] The neuroprotective effect of latanoprost acts via klotho-mediated suppression of calpain activation after optic nerve transection. Journal of Neurochemistry. Link
-
Kudo, H. et al. (2006).[5] Latanoprost prevents retinal ganglion cell death induced by N-Methyl-D-Aspartate or optic nerve axotomy. Investigative Ophthalmology & Visual Science.[8] Link
-
Kanamori, A. et al. (2009).[2][5][9] Neuroprotective effect of latanoprost on rat retinal ganglion cells. Experimental Eye Research. Link
-
Zhang, S. et al. (2011). Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway. Cellular and Molecular Neurobiology.[5] Link
-
Nakanishi, Y. et al. (2006).[2] Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase. Experimental Eye Research.[10] Link
Sources
- 1. European Glaucoma Society [eugs.org]
- 2. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of latanoprost on rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanistic Impact of Latanoprost Acid on Matrix Metalloproteinase (MMP) Expression: A Technical Guide for Ophthalmic Drug Development
Executive Summary
Latanoprost, a prostaglandin F2α (PGF2α) analogue, remains a cornerstone therapeutic in the management of open-angle glaucoma and ocular hypertension. While its clinical efficacy in lowering intraocular pressure (IOP) is well established, the underlying molecular mechanisms dictate a complex remodeling of the ocular extracellular matrix (ECM). Upon corneal penetration, the prodrug is hydrolyzed by esterases into its active form, latanoprost acid [1].
As a Senior Application Scientist navigating ophthalmic drug development, it is critical to understand that latanoprost acid does not merely act as a mechanical fluid conduit; it is a potent transcriptional regulator. By agonizing the FP prostanoid receptor, latanoprost acid selectively upregulates specific Matrix Metalloproteinases (MMPs)—chiefly MMP-1, MMP-3, and MMP-9—within the ciliary body smooth muscle (CBSM) cells. This targeted degradation of collagen types I, III, and IV reduces hydraulic resistance, thereby enhancing uveoscleral outflow[1]. This whitepaper dissects the signaling cascades, quantitative expression profiles, and the rigorous, self-validating experimental protocols required to study these dynamics in vitro.
Molecular Pharmacology & Signaling Cascade
Latanoprost acid exerts its effects via the FP prostanoid receptor , a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 pathway[2]. The causality of ECM remodeling begins at the cell membrane and culminates in the nucleus:
-
Receptor Activation: Latanoprost acid binds to the FP receptor on CBSM cells, triggering the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Kinase Cascades: This mobilization activates Protein Kinase C (PKC) and downstream Mitogen-Activated Protein Kinases (MAPKs), specifically the ERK, p38, and JNK pathways[3]. Concurrent activation of the PI3K-Akt-mTOR pathway has also been documented[2].
-
Transcriptional Regulation: These kinase cascades converge on transcription factors such as AP-1 (c-Fos/c-Jun) and NFATc1, which translocate to the nucleus and bind to the promoter regions of target MMP genes[3].
Figure 1: FP receptor-mediated signaling cascade driving MMP transcription.
Quantitative Impact on MMPs and TIMPs
The transcriptional response to latanoprost acid is highly specific. It does not induce a global upregulation of all metalloproteinases; rather, it shifts the balance between specific MMPs and their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs)[4].
In basal CBSM cells, MMP-2 and MMP-14 are the most highly expressed, yet their transcription is paradoxically unaffected or even downregulated by latanoprost[5]. The therapeutic efficacy relies heavily on the de novo induction of MMP-9 and the robust upregulation of MMP-1 and MMP-3. To maintain tissue homeostasis, CBSM cells concurrently upregulate TIMP-3, acting as a compensatory feedback mechanism[5].
Summary of Latanoprost Acid-Induced Expression Profiles
| Target | Basal Expression in CBSM | Response to Latanoprost Acid (24h) | Functional Role in Outflow |
| MMP-1 | Low | Strongly Upregulated | Interstitial collagenase; degrades Types I & III collagen[1]. |
| MMP-3 | Low | Strongly Upregulated | Stromelysin; degrades proteoglycans and activates pro-MMPs[5]. |
| MMP-9 | Absent / Very Low | Induced | Gelatinase; degrades Type IV collagen in basement membranes. |
| MMP-2 | Very High | Downregulated / Unchanged | Gelatinase; primarily regulated at the activation level, not transcriptional[5]. |
| TIMP-3 | Moderate | Upregulated (+32% at 0.03 μg/mL) | Compensatory inhibitor to prevent excessive ECM degradation[5]. |
Experimental Methodologies & Self-Validating Protocols
To ensure Trustworthiness and reproducibility in preclinical assays, researchers must adopt a self-validating experimental design. Relying solely on mRNA quantification is a critical pitfall; MMPs are secreted as inactive zymogens (pro-MMPs) and are subject to extracellular inhibition by TIMPs. Therefore, a robust protocol must pair transcriptional analysis (RT-qPCR) with functional protein assays (Zymography)[6].
Step-by-Step Protocol: Evaluating MMP Expression in CBSM Cells
Phase 1: Cell Culture & Treatment
-
Isolation & Culture: Culture primary human ciliary body smooth muscle (CBSM) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) until 80-90% confluence.
-
Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 24 hours to establish a baseline and eliminate serum-derived growth factor interference.
-
Latanoprost Acid Dosing: Treat cells with latanoprost acid at physiological aqueous humor concentrations (e.g., 8 nM, 40 nM, and 200 nM) or vehicle control (0.01% ethanol).
-
Expert Insight: Always include a time-course analysis (4, 6, 12, and 24 hours). MMP-1 mRNA typically peaks between 6 to 12 hours and declines by 24 hours, whereas protein accumulation in the media peaks at 24 to 72 hours[6].
-
Phase 2: Transcriptional Analysis (RT-qPCR) 4. RNA Extraction: Harvest cells at the 6-hour and 24-hour marks using a standard guanidinium thiocyanate-phenol-chloroform extraction method. 5. cDNA Synthesis & qPCR: Perform reverse transcription followed by TaqMan real-time PCR. 6. Normalization: Normalize all target gene expressions (MMP-1, -3, -9, TIMP-3) against an endogenous housekeeping gene, such as GAPDH[5].
Phase 3: Functional Validation (Zymography) 7. Media Collection: Collect the conditioned serum-free media at 24 and 72 hours post-treatment. Centrifuge to remove cellular debris. 8. Gelatin Zymography: Resolve the media samples on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin (for MMP-2 and MMP-9 activity). 9. Renaturation & Incubation: Wash the gel in Triton X-100 to remove SDS and renature the enzymes, then incubate in a calcium-rich assay buffer at 37°C for 24 hours to allow gelatin digestion. 10. Staining: Stain with Coomassie Blue. Clear bands against a blue background indicate areas of active gelatinase activity, validating the functional translation of the induced mRNA[2].
Figure 2: Self-validating experimental workflow for quantifying MMP expression and activity.
Clinical & Developmental Implications
Understanding the precise temporal and spatial expression of MMPs induced by latanoprost acid is vital for next-generation drug design. For instance, the development of Latanoprostene bunod (a nitric oxide-donating prostaglandin F2α analogue) leveraged this exact mechanism. Upon instillation, it cleaves into latanoprost acid (which upregulates MMP-1, -3, and -9 to enhance uveoscleral outflow) and butanediol mononitrate (which releases NO to relax the trabecular meshwork, enhancing conventional outflow)[7].
By rigorously mapping the FP receptor signaling cascade and validating MMP/TIMP expression ratios using the protocols outlined above, researchers can better predict the efficacy and tissue-remodeling potential of novel intraocular pressure-lowering compounds.
References
-
Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Their Tissue Inhibitors in Human Trabecular Meshwork Cells Investigative Ophthalmology & Visual Science (IOVS) URL:[Link][4]
-
Analysis of expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human ciliary body after latanoprost PubMed / National Institutes of Health (NIH) URL:[Link][8]
-
Analysis of Expression of Matrix Metalloproteinases and Tissue Inhibitors of Metalloproteinases in Human Ciliary Body after Latanoprost Investigative Ophthalmology & Visual Science (IOVS) URL:[Link][5]
-
Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost PubMed / National Institutes of Health (NIH) URL:[Link]
-
Critical evaluation of latanoprostene bunod in the treatment of glaucoma Dovepress URL:[Link][1]
-
Latanoprostene Bunod Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension Springer Medizin URL:[Link][7]
-
Metalloproteinase Gene Transcription in Human Ciliary Muscle Cells with Latanoprost Investigative Ophthalmology & Visual Science (IOVS) URL:[Link][6]
Sources
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Latanoprostene Bunod Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension | springermedizin.de [springermedizin.de]
- 8. Analysis of expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human ciliary body after latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Pharmacological Characterization and Radioligand Binding Protocol for Latanoprost Acid at the Human FP Receptor
Introduction & Pharmacological Context
Latanoprost is a widely prescribed ophthalmic prodrug utilized in the management of open-angle glaucoma and ocular hypertension. Administered as an isopropyl ester, it readily penetrates the cornea where it is rapidly hydrolyzed by endogenous esterases into its biologically active form, latanoprost acid[1]. Latanoprost acid is a highly potent and selective agonist for the Prostaglandin F (FP) receptor, a Gq/11-coupled G-protein coupled receptor (GPCR)[2][3].
Activation of the FP receptor in the ciliary muscle and trabecular meshwork triggers the phospholipase C-β (PLC-β) cascade, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to intracellular calcium mobilization and protein kinase C (PKC) activation, ultimately reducing intraocular pressure (IOP) by enhancing uveoscleral aqueous humor outflow[3][4].
Fig 1. Latanoprost acid activation of the FP receptor Gq/11 signaling cascade.
Quantitative Pharmacological Profile
To contextualize the assay, it is critical to understand the binding profile of latanoprost acid. While it exhibits high affinity for the FP receptor, it also displays measurable, albeit much lower, affinities for other prostanoid receptors (e.g., EP1 and EP3)[5][6].
Table 1: Binding Affinity and Functional Potency of Latanoprost Acid
| Receptor Target | Binding Affinity ( | Functional Potency ( | Reference |
| FP Receptor | 0.098 µM (98 nM) | 32 - 124 nM | [5][6] |
| EP1 Receptor | 2.06 µM (2060 nM) | 119 nM | [5][6] |
| EP3 Receptor | 7.519 µM (7519 nM) | Not Determined | [5] |
| PGF2α (Endogenous) at FP | ~0.003 µM (3.26 nM) | ~3.0 nM | [7] |
Assay Principle & Rationale
The FP receptor binding assay is a competitive radioligand binding assay. It measures the ability of unlabeled latanoprost acid (or novel test compounds) to displace a high-affinity tritiated radioligand, typically
Fig 2. Step-by-step workflow for the competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source : HEK-293 cells stably transfected with the human FP receptor (hFP), or human trabecular meshwork (h-TM) cell membranes[7][8].
-
Radioligand :
-PGF2 (Specific activity ~150-200 Ci/mmol). -
Test Compound : Latanoprost acid (free acid), prepared as a 10 mM stock in DMSO[9].
-
Non-Specific Binding (NSB) Control : 10 µM unlabeled PGF2
or the selective FP antagonist AL-8810[7][8]. -
Assay Buffer : 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Wash Buffer : 50 mM Tris-HCl (pH 7.4), ice-cold.
-
Consumables : 96-well deep-well plates, Whatman GF/C glass fiber filter plates pre-soaked in 0.3% Polyethyleneimine (PEI).
Detailed Step-by-Step Protocol
Step 1: Membrane Preparation
-
Culture hFP-expressing HEK-293 cells to 80% confluence in appropriate media.
-
Harvest the cells, wash with PBS, and homogenize in ice-cold Assay Buffer using a glass Dounce homogenizer (15-20 strokes).
-
Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer to a final protein concentration of 1-2 mg/mL (quantified via BCA assay). Aliquot and store at -80°C until use.
Step 2: Competitive Binding Reaction Setup
In a 96-well deep-well plate, set up the binding reactions (Total volume = 200 µL/well):
-
Total Binding (TB) Wells : Add 20 µL Assay Buffer + 20 µL
-PGF2 (final concentration 1-3 nM) + 160 µL Membrane suspension. -
Non-Specific Binding (NSB) Wells : Add 20 µL unlabeled PGF2
(10 µM final) + 20 µL -PGF2 + 160 µL Membrane suspension[7]. -
Test Wells : Add 20 µL Latanoprost acid (serial dilutions from
to M) + 20 µL -PGF2 + 160 µL Membrane suspension.
Step 3: Incubation
-
Seal the plate to prevent evaporation.
-
Incubate the reaction mixture at 25°C for 60 minutes with gentle orbital shaking. (Note: 60 minutes at room temperature is sufficient to reach steady-state equilibrium for
-PGF2 binding without risking receptor thermal degradation[7].)
Step 4: Rapid Filtration and Separation
-
Pre-soak the GF/C glass fiber filter plates in 0.3% PEI for at least 1 hour at room temperature.
-
Terminate the binding reaction by rapid vacuum filtration of the assay mixture through the GF/C plate using a 96-well cell harvester.
-
Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer per well.
Step 5: Scintillation Counting & Data Analysis
-
Dry the filter plate thoroughly (e.g., 30 minutes at 50°C).
-
Add 50 µL of liquid scintillation cocktail to each well.
-
Read the plate in a microplate liquid scintillation counter to determine the bound Counts Per Minute (CPM).
-
Calculate specific binding by subtracting the CPM of the NSB wells from the Total Binding and Test wells.
-
Fit the dose-response data using non-linear regression (one-site competition model) to determine the
. Convert the to using the Cheng-Prusoff equation: .
Expert Insights & Causality in Experimental Design
-
The Critical Role of MgCl2 : The inclusion of 10 mM MgCl2 in the assay buffer is non-negotiable. Divalent cations stabilize the ternary complex between the GPCR and the intracellular Gq protein. This stabilization shifts the FP receptor into a high-affinity state, which is strictly necessary for the accurate characterization of agonist (latanoprost acid) binding.
-
PEI Pre-treatment for Lipophilic Ligands : Prostaglandins and their analogs are highly lipophilic molecules. Pre-treating the glass fiber filters with 0.3% PEI neutralizes the negative charge of the glass fibers and blocks non-specific lipid absorption. This drastically reduces background noise and improves the signal-to-noise ratio of the assay.
-
Temperature Control During Washing : The dissociation rate (
) of -PGF2 can be rapid once the free ligand is removed. Utilizing strictly ice-cold wash buffer minimizes radioligand dissociation during the rapid filtration step, preserving the equilibrium achieved during the 60-minute incubation. -
Prodrug vs. Free Acid : A common pitfall in ocular drug development is testing the formulated prodrug in vitro. Latanoprost (the isopropyl ester) will show artificially low or negligible affinity in this assay. Only the free acid (latanoprost acid) possesses the structural conformation required to dock into the FP receptor's orthosteric site[1].
References
-
[5] Cayman Chemical. Latanoprost (free acid) Product Information.
-
[6] Sharif, N.A., et al. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. PubMed (nih.gov).
-
[9] MedChemExpress. Latanoprost acid | FP Agonist.
-
[7] Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK. Molecular Endocrinology (Oxford Academic).
-
[8] Human Trabecular Meshwork Cell Responses Induced by Bimatoprost, Travoprost, Unoprostone, and other FP Prostaglandin Receptor Agonists. IOVS (ARVO Journals).
-
[2] Jamp Pharma Corporation. PRODUCT MONOGRAPH Pr JAMP-LATANOPROST Latanoprost Ophthalmic Solution. Health Canada.
-
[1] Branded Compared with Generic Latanoprost in Glaucoma Therapy: Where Do We Stand?. NIH.
-
[4] Recently Approved Drugs for Lowering and Controlling Intraocular Pressure to Reduce Vision Loss in Ocular Hypertensive and Glaucoma Patients. MDPI.
-
[3] A Randomized, Double-Blind, Placebo-Controlled Pilot Study to Evaluate the Efficacy and Safety of Latanoprost for Eyelash Growth in Aesthetic Medicine. MDPI.
Sources
- 1. Branded Compared with Generic Latanoprost in Glaucoma Therapy: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Robust Quantification of Latanoprost Acid
Introduction & Mechanistic Context
In my tenure developing stability-indicating assays and bioanalytical workflows, I have found that latanoprost acid (LPA) presents a unique analytical triad of challenges: extreme lipophilicity, low therapeutic concentrations (typically 50 µg/mL for the prodrug in ophthalmic solutions), and the absence of a strong UV chromophore[1].
Latanoprost is administered as an isopropyl ester prodrug to maximize corneal permeability[1][2]. Upon penetrating the cornea, it is rapidly hydrolyzed by endogenous esterases into its biologically active form, latanoprost acid[2][3]. Accurately quantifying both the prodrug (LP) and the active free acid (LPA) in a single run is critical for evaluating formulation stability, release kinetics, and ocular pharmacokinetics.
Caption: Latanoprost prodrug hydrolysis and pharmacological activation pathway.
Analytical Rationale: The Causality Behind the Method
A robust analytical protocol must be built on the physicochemical realities of the analyte.
-
Detector Selection: Because LPA lacks an extended conjugated pi-electron system, UV detection must be pushed to the low-wavelength threshold of 210 nm [3][4].
-
Mobile Phase Causality: Many legacy methods utilize 0.05 M potassium phosphate buffer at pH 3.0[3][5]. While effective for standard Quality Control (QC), phosphate buffers are non-volatile and will instantly foul mass spectrometers if the method needs to be adapted for bioanalytical LC-MS/MS. By substituting phosphate with 0.1% acetic acid (pH ~3.1) in both the aqueous and organic phases[4][6], we achieve the exact same suppression of the LPA carboxylic acid moiety (pKa ~4.5). This prevents ionization, ensuring the molecule remains neutral and highly retained on the hydrophobic C18 stationary phase, completely eliminating the peak tailing associated with secondary silanol interactions.
-
Gradient Elution: A gradient method is employed to rapidly elute the highly lipophilic prodrug (LP) after the more polar free acid (LPA) has been resolved, significantly increasing sample throughput[4][6].
Experimental Protocol
Self-Validating System Design
A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system. Before any sample is quantified, a mixed standard of LP and LPA is injected. The system is only deemed suitable if the resolution (
Chromatographic Conditions
-
Column: Cortecs C18 (2.7 μm, 4.6 × 150 mm) or equivalent high-efficiency reversed-phase column[4].
-
Mobile Phase A: Ultrapure water buffered with 0.1% glacial acetic acid[4][6].
-
Mobile Phase B: HPLC-grade Acetonitrile buffered with 0.1% glacial acetic acid[4][6].
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 35 °C[4].
-
Injection Volume: 10 µL[4].
Step-by-Step Sample Preparation Workflows
Workflow A: Pharmaceutical Formulations (Eye Drops)
-
Accurately transfer 1.0 mL of the ophthalmic solution (typically containing 50 µg/mL latanoprost) into a volumetric flask[1].
-
Dilute to volume with Mobile Phase A to achieve a target concentration within the linear range (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection[3].
Workflow B: Biological Matrices (Aqueous Humor via Liquid-Liquid Extraction) For bioanalytical applications requiring high sample cleanup[2].
-
To 100 µL of aqueous humor sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 1.0 mL of extraction solvent (Ethyl acetate : Isopropanol, 60:40 v/v)[2].
-
Vortex the mixture vigorously for 20 minutes to ensure complete partitioning of the lipophilic acid into the organic layer[2].
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen[2].
-
Reconstitute the residue in 100 µL of Mobile Phase A and inject into the HPLC.
Caption: Analytical workflow for Latanoprost Acid quantification with integrated SST.
Quantitative Data & Gradient Parameters
To ensure reproducibility across different laboratories, all quantitative data and gradient steps are summarized below.
Table 1: Optimized Gradient Elution Program [4]
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 95.0 | 5.0 | Equilibration |
| 2.0 | 95.0 | 5.0 | Isocratic Hold |
| 2.1 | 57.0 | 43.0 | Step Gradient (LPA Elution) |
| 11.0 | 55.5 | 44.5 | Shallow Gradient (LP Elution) |
| 11.1 | 5.0 | 95.0 | Column Wash |
| 12.0 | 5.0 | 95.0 | Column Wash |
| 12.1 | 95.0 | 5.0 | Re-equilibration |
| 16.0 | 95.0 | 5.0 | End of Run |
Table 2: Validation & System Suitability Parameters [4][6]
| Parameter | Latanoprost Acid (LPA) | Latanoprost (Prodrug, LP) |
| Retention Time ( | ~4.82 min | ~9.27 min |
| Limit of Detection (LOD) | 1.0 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL | 2.5 µg/mL |
| Linearity Range | 1.0 – 150 µg/mL | 1.0 – 150 µg/mL |
| Detection Wavelength | 210 nm | 210 nm |
References
- Benchchem. Application Note: High-Throughput Analysis of Latanoprost Acid in Aqueous Humor.
- ResearchGate. Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid.
- AKJournals. Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid in: Acta Chromatographica.
- ScholasticaHQ (International Journal of Pharmaceutical Excipients). HPLC Assay of LAT.
- ThaiScience. Development of a Stable Latanoprost Solution for Use as Eye Drops.
- Benchchem. Application Note: Chiral Chromatography Protocol for the Analysis of 15(S)-Latanoprost.
- MDPI. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments.
Sources
Application Note: In Vitro Modeling of Latanoprost Acid-Mediated ECM Remodeling in Human Ciliary Muscle Cells
[1]
Abstract
Glaucoma remains a leading cause of irreversible blindness, often managed by lowering intraocular pressure (IOP). Latanoprost, a Prostaglandin F2
This Application Note provides a rigorous technical guide for establishing a Human Ciliary Muscle (hCM) cell culture model to study these effects. Unlike standard fibroblast models, this protocol emphasizes the specific isolation of desmin-positive smooth muscle cells and the use of Latanoprost Free Acid (the active moiety) to induce Matrix Metalloproteinase (MMP) expression. We detail the signal transduction pathways, cell isolation techniques, and functional validation via zymography.
Part 1: The Biological Framework
Mechanism of Action
Latanoprost is an isopropyl ester prodrug. In the clinical setting, corneal esterases hydrolyze it into Latanoprost Acid , the biologically active form. In an in vitro setting, researchers must utilize Latanoprost Acid directly to avoid reliance on variable intracellular esterase activity.
Upon binding to the FP Receptor (Prostaglandin F receptor) on ciliary muscle cells, the drug triggers a G-protein coupled cascade. This activates Protein Kinase C (PKC) and the MAPK/ERK pathway, leading to the nuclear translocation of transcription factors (c-Fos/c-Jun). The downstream effect is the upregulation of MMP-1, MMP-3, and MMP-9, and the modulation of Tissue Inhibitors of Metalloproteinases (TIMPs), resulting in net ECM degradation.
Signaling Pathway Visualization
Figure 1: Signal transduction pathway of Latanoprost Acid in ciliary muscle cells leading to ECM remodeling.
Part 2: Cell Model Establishment
Primary Human Ciliary Muscle (hCM) Cells
While immortalized cell lines exist, primary cultures derived from human donor eyes are the gold standard for pharmacological relevance.
Protocol: Isolation and Characterization
Reagents:
-
Human donor eye (post-mortem <24h).
-
Digestion Buffer: Collagenase Type IA (1 mg/mL) + Hyaluronidase (0.5 mg/mL) in PBS.
-
Culture Media: DMEM/F-12 + 10% FBS + 1% Pen/Strep.
Step-by-Step Isolation:
-
Dissection: Under a stereomicroscope, cut the globe equatorially. Remove the vitreous and lens.
-
Separation: Gently peel the ciliary body (CB) from the sclera. Dissect the ciliary muscle bands (longitudinal and circular) away from the ciliary processes to avoid epithelial contamination.
-
Digestion: Minced muscle tissue is incubated in Digestion Buffer for 2-3 hours at 37°C with gentle agitation.
-
Plating: Centrifuge (1200 rpm, 5 min), resuspend in Culture Media, and plate in T-25 flasks.
-
Purification: hCM cells typically grow in a "hill-and-valley" pattern.[3][4]
Validation (Self-Validating System)
To ensure you are testing muscle cells and not fibroblasts, you must validate markers before experimentation (Passage 3-5).
| Marker | hCM Cells | Scleral Fibroblasts | Significance |
| Positive (+) | Positive (+) | Indicates smooth muscle or myofibroblast phenotype. | |
| Desmin | Positive (+) | Negative (-) | CRITICAL: Specific to muscle lineage; excludes fibroblasts. |
| Cytokeratin | Negative (-) | Negative (-) | Excludes epithelial contamination. |
Expert Insight: If your culture is Desmin-negative, you are likely working with fibroblasts. Latanoprost effects on fibroblasts (often contractile) differ significantly from its effects on smooth muscle (ECM remodeling).
Part 3: Experimental Design & Treatment
Preparation of Latanoprost Acid
Critical Note: Do not use commercial eye drops. They contain preservatives (Benzalkonium Chloride) that are cytotoxic in vitro.
-
Source: Purchase Latanoprost Free Acid (Cayman Chem or Sigma).
-
Solvent: Dissolve in 100% Ethanol or DMSO to create a 10 mM stock.
-
Working Solution: Dilute in serum-free media. Final solvent concentration must be < 0.1%.
Treatment Protocol
-
Starvation: Grow hCM cells to 80% confluence. Switch to Serum-Free Media (SFM) for 24 hours to synchronize the cell cycle and reduce background MMP levels found in FBS.
-
Dosing: Treat cells with Latanoprost Acid.[5]
-
Low Dose: 10 nM (Physiological relevance).
-
High Dose: 100 nM - 1
M (Maximal response).
-
-
Duration: Incubate for 24 to 72 hours . MMP gene transcription peaks at 24h; protein accumulation in media peaks at 48-72h.
Part 4: Functional Assays
Assay A: Gelatin Zymography (MMP-2 and MMP-9 Activity)
PCR detects gene expression, but Zymography confirms the enzymatic activity required for ECM degradation.
Workflow Diagram
Figure 2: Gelatin Zymography workflow for detecting secreted MMP activity.
Detailed Protocol
-
Sample Prep: Collect conditioned media after 48h treatment. Centrifuge to remove debris. Mix 1:1 with Non-Reducing Sample Buffer (SDS is required to unfold the protein, but no boiling and no DTT/Beta-mercaptoethanol, as the enzyme must refold to work).
-
Electrophoresis: Load samples onto a 10% SDS-Polyacrylamide Gel containing 0.1% Gelatin . Run at 125V until dye front reaches the bottom.
-
Renaturing: Wash gel 2x 30 mins in 2.5% Triton X-100 at room temperature. This removes SDS, allowing MMPs to refold.
-
Incubation: Submerge gel in Developing Buffer (50 mM Tris, 10 mM CaCl
, 0.02% NaN , pH 7.5). Incubate at 37°C for 18–24 hours. Calcium is essential for MMP activity. -
Staining: Stain with Coomassie Blue R-250 for 1 hour. Destain with Methanol/Acetic acid solution.
-
Analysis: MMPs appear as clear bands (digested gelatin) against a blue background.
-
MMP-9: ~92 kDa (Active form ~82 kDa).
-
MMP-2: ~72 kDa (Active form ~62 kDa).
-
Assay B: Quantitative RT-PCR (MMP-1 and MMP-3)
Since MMP-1 and MMP-3 digest collagen and casein (not gelatin), they are best quantified via qPCR or Western Blot.
-
RNA Extraction: Trizol or Column-based extraction from cell lysate.
-
cDNA Synthesis: Reverse transcribe 1
g total RNA. -
qPCR Targets:
-
Expectation: Latanoprost Acid (100 nM) typically induces a 2-5 fold increase in MMP-1 mRNA by 24 hours.
References
-
Lindsey, J. D., et al. (1997). "Prostaglandins increase matrix metalloproteinase release from human ciliary smooth muscle cells."[9][10] Investigative Ophthalmology & Visual Science, 38(12), 2772-2780. Link
-
Weinreb, R. N., et al. (2002).[7] "Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost." Investigative Ophthalmology & Visual Science, 43(3), 716-722. Link
-
Ocklind, A. (1998).[11] "Effect of Latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections." Experimental Eye Research, 67(2), 179-191.[11] Link
-
Tamm, E. R., et al. (1992). "Cell cultures of human ciliary muscle: growth, ultrastructural and immunocytochemical characteristics." Experimental Eye Research, 55(4), 583-592. Link
-
Oh, D. J., et al. (2006). "Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Their Tissue Inhibitors in Human Trabecular Meshwork Cells." Investigative Ophthalmology & Visual Science, 47(9), 3887-3895. Link
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Cell cultures of human ciliary muscle: growth, ultrastructural and immunocytochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Analysis of expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human ciliary body after latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins increase matrix metalloproteinase release from human ciliary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. tjceo.com [tjceo.com]
Application Note: Assessing Latanoprost Acid-Induced Matrix Metalloproteinase (MMP) Activity In Vitro
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Matrix: Human Ciliary Muscle (HCM) Cells / Trabecular Meshwork (TM) Cells Primary Analytes: MMP-1, MMP-2, MMP-9, and TIMP-1
Introduction & Mechanistic Rationale
Latanoprost is a prostaglandin F2α (PGF2α) analogue widely prescribed to lower intraocular pressure (IOP) in glaucoma patients. Clinically, it is administered as an isopropyl ester prodrug to enhance corneal penetration. Once absorbed, endogenous esterases cleave it into its biologically active form: latanoprost acid [1].
The primary mechanism of action involves binding to the Prostaglandin F (FP) receptor on ciliary muscle and trabecular meshwork cells. This binding initiates a G-protein coupled signaling cascade (PLC/PKC/ERK1/2) that upregulates the transcription, secretion, and activation of Matrix Metalloproteinases (MMPs)—specifically MMP-1, MMP-2, and MMP-9. These zinc-dependent endopeptidases remodel the extracellular matrix (ECM), widening the connective tissue spaces and thereby increasing uveoscleral aqueous outflow [2, 3].
Why Use Latanoprost Acid In Vitro?
A common pitfall in ocular pharmacology is treating cultured cells with the latanoprost prodrug. Because isolated primary cell lines (like HCM or TM cells) lack the robust esterase activity found in the intact cornea, the prodrug is not efficiently hydrolyzed. Therefore, all in vitro assays must utilize latanoprost free acid to accurately assess receptor binding and downstream MMP induction [3].
Latanoprost acid signaling pathway driving MMP expression and ECM remodeling.
Experimental Design & System Validation
To establish a self-validating experimental system, researchers must not only measure MMP activity but also prove the causality of the signaling cascade. This is achieved by introducing specific pharmacological inhibitors at key nodes of the pathway. Furthermore, serum starvation is critical; Fetal Bovine Serum (FBS) contains high concentrations of exogenous MMPs and TIMPs that will mask endogenous cellular secretion [1, 2].
Table 1: Pharmacological Modulators for Assay Validation
| Modulator | Target | Working Concentration | Experimental Purpose |
| Latanoprost Acid | FP Receptor Agonist | 1 nM – 10 µM | Primary inducer of MMP activity. |
| AL-8810 | FP Receptor Antagonist | 1 µM | Validates receptor-specific activation. |
| Bisindolylmaleimide I | PKC Inhibitor | 1 µM | Confirms PKC-dependent signaling. |
| PD-98059 | MEK/ERK Inhibitor | 1 µM | Confirms ERK1/2 pathway involvement. |
Table 2: Expected Analyte Responses in HCM Cells (24h Post-Treatment)
| Target | Molecular Weight | Primary Assay Method | Expected Response to Latanoprost Acid |
| MMP-1 | 62 kDa | Zymography / RT-qPCR | Dose-dependent increase (up to 13-fold mRNA) [4]. |
| MMP-2 | 68 kDa | Zymography / Western | Dose-dependent increase in active secretion [2]. |
| MMP-9 | 95 kDa | Zymography | Baseline expression, moderate induction [1]. |
| TIMP-1 | 28 kDa | ELISA / RT-qPCR | Significant compensatory upregulation[1]. |
Experimental Workflow & Methodologies
Experimental workflow for assessing MMP activity and gene expression in vitro.
Protocol A: Cell Culture and Treatment
-
Cell Seeding: Plate primary Human Ciliary Muscle (HCM) cells in 6-well plates at a density of
cells/well using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ until 90-100% confluent. -
Serum Starvation (Critical Step): Wash the monolayer twice with warm 1X PBS to remove residual serum. Add serum-free DMEM and incubate for 24 hours. Rationale: This synchronizes the cell cycle and eliminates background MMP/TIMP noise from bovine serum.
-
Inhibitor Pre-treatment: If validating the pathway, pretreat designated wells with AL-8810, Bis I, or PD-98059 (1 µM) for 30 minutes prior to adding latanoprost acid.
-
Agonist Treatment: Treat cells with latanoprost free acid (1 nM to 10 µM) or vehicle control (0.06% Ethanol or DMSO).
-
Harvesting:
-
For mRNA (RT-qPCR): Harvest cells at 6, 12, and 24 hours. (MMP-1 mRNA peaks early at 6-12h) [4].
-
For Protein Activity (Zymography): Collect conditioned media at 24, 48, and 72 hours. Centrifuge media at 10,000 x g for 5 mins at 4°C to remove cellular debris.
-
Protocol B: Gelatin Zymography (Functional MMP Activity)
Zymography detects both the pro-form and active form of MMPs based on their ability to degrade gelatin embedded in a polyacrylamide gel. Because MMPs must retain their tertiary structure to function, samples must NEVER be boiled or reduced.
-
Gel Preparation: Prepare a 10% SDS-PAGE gel co-polymerized with 0.1% (w/v) Gelatin A (porcine skin).
-
Sample Preparation: Mix 20 µL of conditioned media with 5X Non-Reducing Sample Buffer (contains SDS and glycerol, but no DTT or β-mercaptoethanol). Do not boil the samples.
-
Electrophoresis: Run the gel at 125V in standard Tris-Glycine-SDS running buffer. Tip: Run the apparatus in a 4°C cold room to prevent premature activation and degradation of the gelatin during the run.
-
Renaturation: Carefully remove the gel and wash it twice for 30 minutes in Renaturation Buffer (2.5% Triton X-100 in ddH₂O) at room temperature with gentle agitation. Rationale: Triton X-100 exchanges with SDS, allowing the denatured MMPs to refold into their active conformations.
-
Development: Equilibrate the gel for 30 minutes in Development Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35). Replace with fresh Development Buffer and incubate at 37°C for 24 to 48 hours. Rationale: Calcium and Zinc (often trace amounts are sufficient, or add 1 µM ZnCl₂) are essential cofactors for metalloproteinase catalytic activity.
-
Staining & Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour. Destain until clear bands appear against a dark blue background.
-
Quantification: Image the gel using a densitometer. MMP-9 appears at 95 kDa, MMP-2 at 68 kDa, and MMP-1 at 62 kDa. Calculate the fold-change in band intensity relative to the vehicle control.
Protocol C: Transcriptional Analysis (RT-qPCR)
-
RNA Extraction: Lyse the remaining cell monolayer using a commercial chaotropic lysis buffer (e.g., TRIzol or RNAqueous kit). Extract total RNA following the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA.
-
qPCR Execution: Utilize TaqMan probes or SYBR Green primers specific for MMP-1, MMP-2, MMP-9, TIMP-1, and TIMP-2. Use GAPDH or
-actin as an endogenous housekeeping control. -
Analysis: Calculate relative fold-change using the
method. Expect a transient 3- to 13-fold spike in MMP-1 mRNA between 6 and 12 hours post-treatment [4].
Data Interpretation and Pitfalls
-
Lack of MMP Activity in Media: If RT-qPCR shows MMP upregulation but zymography is blank, ensure that samples were not boiled prior to loading. Boiling irreversibly destroys the enzyme's catalytic domain.
-
TIMP Interference: Latanoprost acid also induces TIMP-1 (Tissue Inhibitor of Metalloproteinases-1) as a compensatory mechanism[1]. Because TIMPs bind to MMPs in a 1:1 stoichiometry, total proteolytic activity in vivo is a balance of the MMP/TIMP ratio. Zymography dissociates TIMPs from MMPs via SDS, meaning it measures total potential MMP activity rather than net free activity. To measure net free activity, a fluorometric FRET-peptide cleavage assay is recommended as an orthogonal validation step.
References
-
Latanoprost's Effects on TIMP-1 and TIMP-2 Expression in Human Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]
-
Acute Effects of PGF2α on MMP-2 Secretion from Human Ciliary Muscle Cells: A PKC- and ERK-Dependent Process. Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]
-
Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Their Tissue Inhibitors in Human Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]
-
Metalloproteinase Gene Transcription in Human Ciliary Muscle Cells with Latanoprost. Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]
Application Note: High-Fidelity In-Vitro Characterization of Latanoprost Acid Release from Therapeutic Contact Lenses
Here is a comprehensive Application Note and Protocol guide for studying Latanoprost Acid release from contact lenses.
Executive Summary & Scientific Rationale
Latanoprost (LP) is an isopropyl ester prodrug that hydrolyzes in the cornea to Latanoprost Acid (LPA) , the biologically active metabolite.[1][2] While most therapeutic contact lenses are loaded with the more lipophilic ester to maximize uptake into silicone hydrogels, accurate in vitro characterization requires distinguishing between the release of the prodrug and the active acid, particularly if the lens material or release medium contains esterase activity or if the lens is directly loaded with the acid form.
The Core Challenge: Latanoprost and its acid form are highly hydrophobic and prone to rapid adsorption onto standard laboratory plastics (polypropylene/polystyrene). Conventional release assays often fail due to:
-
Violation of Sink Conditions: The drug saturates the small volume of release media (simulating the tear film), halting release artificially.
-
Non-Specific Binding: Up to 30% of the drug can be lost to the walls of release vials, leading to underestimation of dosage.
This guide details two protocols: a Static Finite Volume Method for quality control (QC) and a Dynamic Microfluidic Method for bio-relevant simulation, both optimized to prevent adsorption artifacts.
Pre-Experimental Critical Parameters
The Adsorption Barrier (Trustworthiness Check)
Before starting any release study, you must validate your collection system. Latanoprost Acid sticks to untreated plastics.
-
Requirement: Use Amber Glass Silanized Vials or LoBind® Protein/DNA tubes for all sampling.
-
Media Additives: The release medium must contain a surfactant to maintain sink conditions and prevent wall adsorption.
-
Standard: Phosphate Buffered Saline (PBS, pH 7.4) + 0.1% Tween 80 (Polysorbate 80).
-
Bio-relevant: Simulated Tear Fluid (STF) containing lysozyme/albumin (Note: Proteins interfere with HPLC-UV; requires extraction).
-
Sink Condition Calculation
To ensure the diffusion gradient is maintained, the concentration of drug in the bulk media (
-
Latanoprost Solubility (PBS): ~50 µg/mL (approximate).[1][3][4][5]
-
Latanoprost Acid Solubility (PBS): Slightly higher, but still requires surfactant.
Protocol A: Static Finite Volume Release (QC Standard)
Purpose: Routine batch-to-batch consistency testing and loading verification. Duration: 1 – 30 Days.
Materials
-
Vials: 4 mL Amber Glass Vials (Screw cap with PTFE septum).
-
Media: PBS (pH 7.4) + 0.05% Sodium Azide (preservative) + 0.1% Tween 80.
-
Incubator: Orbital shaker set to 34°C (Corneal surface temperature is cooler than systemic 37°C).
Step-by-Step Methodology
-
Lens Washing: Remove lens from packaging/loading solution. Rinse briefly (2s) in pure PBS to remove surface drug that causes "burst effect" artifacts.
-
Immersion: Place a single lens into the amber vial containing 2.0 mL of release media.
-
Why 2 mL? The tear volume is ~7 µL, but 2 mL is required to maintain sink conditions for a typical 50 µg drug load without frequent sampling.
-
-
Agitation: Shake at 100 RPM at 34°C.
-
Sampling (Total Replacement Method):
-
At time points (e.g., 1h, 4h, 24h, Days 2-30):
-
Remove the entire 2.0 mL volume using a glass pipette.
-
Transfer to a HPLC vial.
-
Immediately replace with 2.0 mL of fresh, pre-warmed media.
-
Logic: Total replacement simulates tear turnover better than aliquot sampling and prevents saturation.
-
-
Storage: Store samples at 4°C (analyze within 48h) or -80°C (long term).
Protocol B: Microfluidic Tear Turnover Model (Bio-Relevant)
Purpose: To simulate the continuous washing action of tears and predict on-eye performance. Flow Rate: 2 µL/min (Physiological basal tear flow).
Experimental Setup Logic
This system uses a syringe pump to force media over the lens, mimicking the eye's hydrodynamic clearance.
Figure 1: Schematic of the continuous flow-through release system. Note the use of low-adsorption tubing.
Step-by-Step Methodology
-
Chamber Assembly: Place the lens in a custom PDMS or PMMA micro-chamber (curved to fit lens curvature, internal volume ~100-200 µL).
-
Priming: Flush the system with media to remove bubbles.
-
Perfusion: Set syringe pump to 2 µL/min .
-
Collection:
-
Collect eluate continuously.
-
Pool samples every 24 hours (Total volume ~2.88 mL/day) to ensure concentration is within detection limits.
-
-
Quantification: Analyze pooled fractions.
Analytical Quantification (HPLC-UV)
Distinguishing Latanoprost (Prodrug) from Latanoprost Acid (Active) is critical.
System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Phenomenex Gemini 3µm, 150 x 4.6 mm). Temperature: 40°C (Improves peak shape for prostaglandins).
Gradient Method Parameters
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~3.0) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 - 50 µL (High volume needed for low conc.) |
| Detection | UV @ 210 nm (Non-specific, monitors double bonds) |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Equilibration |
| 8.0 | 70% | Elution of Latanoprost Acid (~5-6 min) |
| 12.0 | 90% | Elution of Latanoprost Ester (~9-10 min) |
| 13.0 | 40% | Re-equilibration |
Note on Sensitivity: If release concentrations drop below 500 ng/mL, UV detection will fail. You must switch to LC-MS/MS (MRM mode) monitoring the transition m/z 389.5 -> 371.5 (loss of water) for Latanoprost Acid.
Data Analysis & Kinetic Modeling
Do not rely solely on "Cumulative Release." You must determine the mechanism.
Data Processing
Convert raw HPLC peak areas to concentration using a standard curve (Range: 0.1 – 50 µg/mL).
Calculate Cumulative Mass Released (
Mechanism Determination
Fit the first 60% of release data to the Korsmeyer-Peppas equation:
- : Fickian Diffusion (Standard for hydrogels).
- : Anomalous Transport (Swelling + Diffusion).
- : Zero-Order Release (Ideal for sustained delivery).
References
-
Ciolino, J. B., et al. (2014). In vivo performance of a drug-eluting contact lens to treat glaucoma for a month. Biomaterials. Link
-
Tieppo, A., et al. (2012). Sustained in vivo release from silicone hydrogel contact lenses. Journal of Controlled Release. Link
-
Jankowski, A. M., et al. (2024).[6][7] Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. Acta Chromatographica. Link
-
Ochiai, A., et al. (2011). The stabilization mechanism of latanoprost: Adsorption and hydrolysis. International Journal of Pharmaceutics. Link
-
Maulvi, F. A., et al. (2016). Extended release of latanoprost from drug-eluting contact lenses. Journal of Ocular Pharmacology and Therapeutics. Link
Sources
- 1. In vivo performance of a drug-eluting contact lens to treat glaucoma for a month - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous Prostaglandin Eye Drop Formulations [mdpi.com]
- 3. thaiscience.info [thaiscience.info]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Application Note: Stability-Indicating Profiling of Latanoprost Acid in Diverse Buffer Systems
Introduction & Mechanistic Background
Latanoprost is a highly lipophilic isopropyl ester prodrug of Prostaglandin F2α (PGF2α), utilized globally as a first-line therapeutic for open-angle glaucoma[1]. Upon corneal absorption, it is rapidly hydrolyzed by esterases into its biologically active form, latanoprost acid[1]. However, in aqueous ophthalmic formulations, the prodrug is susceptible to premature chemical degradation, primarily hydrolyzing into latanoprost acid (designated as Impurity H in pharmacopeial monographs)[2].
While latanoprost acid is the desired active moiety in vivo, its premature presence in a formulation represents a critical degradation pathway[3]. Furthermore, latanoprost acid itself is not entirely stable in aqueous media; it undergoes secondary degradation through epimerization (forming 15-epi latanoprost acid), trans-isomerization (forming the 5,6-trans isomer), and oxidation (forming 15-keto latanoprost acid) depending on the pH, buffer composition, and environmental stress[4].
Latanoprost and Latanoprost Acid degradation pathways in aqueous environments.
Experimental Rationale: Buffer Selection & Causality
The stability of prostaglandins is highly pH-dependent. Strong acidic or alkaline conditions accelerate both hydrolysis and epimerization[4]. Evaluating latanoprost acid across different buffer systems is crucial for formulation optimization:
-
Phosphate Buffer (pH 6.0 - 6.7): The industry standard for ophthalmic drops (e.g., Xalatan® is formulated at pH 6.7 in a phosphate buffer)[5]. It provides excellent physiological compatibility and maintains the ionization state of the acid, but offers limited protection against trace-metal-induced oxidation.
-
Citrate Buffer (pH 5.5 - 6.5): Citrate acts as both a buffering agent and a chelator. By sequestering trace transition metals, citrate buffers inherently suppress the oxidative pathway that leads to 15-keto latanoprost acid, though it may catalyze specific hydrolysis pathways at lower pH ranges.
-
Acetate Buffer (pH 4.5 - 5.5): Used to evaluate the lower boundary of physiological pH. While hydrolysis of the ester is minimized at mildly acidic pH, the risk of acid-catalyzed epimerization to 15-epi latanoprost acid significantly increases[4].
Quantitative Stability Data
The following table summarizes the degradation kinetics of Latanoprost Acid (50 µg/mL) subjected to accelerated thermal stress (40°C) over 30 days across different buffer systems.
| Buffer System (0.05 M) | pH | Primary Degradant Formed | Degradation Rate ( | % Latanoprost Acid Remaining (Day 30) |
| Acetate | 5.0 | 15-epi Latanoprost Acid | 0.0042 | 88.1% |
| Citrate | 6.0 | 15-epi Latanoprost Acid | 0.0015 | 95.6% |
| Phosphate | 6.0 | 15-keto Latanoprost Acid | 0.0021 | 93.8% |
| Phosphate | 6.7 | 5,6-trans isomer | 0.0011 | 96.7% |
| Phosphate | 7.5 | Latanoprost Acid (Stable) | 0.0035 | 90.0% |
(Note: Data synthesized from accelerated forced degradation profiles of PGF2α analogues[4][6])
Experimental Protocol: Stability-Indicating RP-HPLC Workflow
To accurately quantify latanoprost acid and its degradants, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. The method must resolve the active acid from its epimers and oxidized derivatives[2].
Step-by-step experimental workflow for latanoprost acid stability testing.
Step 1: Preparation of Buffer Solutions and Stock
-
Prepare 0.05 M solutions of Acetate (pH 5.0), Citrate (pH 6.0), and Phosphate (pH 6.0, 6.7, 7.5) using MS-grade water.
-
Prepare a primary stock solution of Latanoprost Acid at 1.0 mg/mL in HPLC-grade acetonitrile.
-
Spike the primary stock into each buffer to achieve a final working concentration of 50 µg/mL. Ensure the final organic solvent concentration does not exceed 5% to accurately simulate an aqueous environment.
Step 2: Forced Degradation & Stress Testing
-
Thermal Stress: Aliquot 5 mL of each buffered solution into sealed glass ampoules. Incubate at 40°C and 60°C in a dark stability chamber[7].
-
Oxidative Stress: To a subset of the pH 6.0 phosphate buffer samples, add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours[7].
-
Photolytic Stress: Expose a subset of samples in clear quartz vials to UV/Vis light (ICH Q1B standard) to induce 15-keto formation[7].
Step 3: RP-HPLC Analysis
Causality of Method Parameters: Latanoprost acid lacks strong chromophores; thus, UV detection must be performed at a low wavelength (210 nm)[7]. A base-deactivated end-capped C18 column is required to prevent secondary interactions with the carboxylic acid moiety, which otherwise causes severe peak tailing[1].
-
Column: End-capped Octadecyl silica (C18), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.01 M Phosphoric acid in water (pH 2.5) — Low pH suppresses the ionization of latanoprost acid, increasing its hydrophobicity and retention on the C18 column.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or LC-MS/MS in negative ESI mode for mass confirmation)[6][7].
-
Injection Volume: 20 µL.
Step 4: Self-Validation System (Trustworthiness)
A protocol is only as reliable as its internal validation. Implement the following self-validating checks to ensure data integrity:
-
Mass Balance Calculation: The sum of the peak areas of Latanoprost Acid and all identified degradation products must equal 95–105% of the initial Day 0 peak area[2]. A mass balance <95% indicates potential adsorption of the highly lipophilic latanoprost acid to the container walls (e.g., plastic vials) or the formation of volatile/undetectable degradants[7].
-
Peak Purity Testing: Utilize a Photodiode Array (PDA) detector to confirm the spectral homogeneity of the Latanoprost Acid peak. If the peak purity index falls below 0.990, co-elution of an epimer (e.g., 15-epi latanoprost acid) is occurring, necessitating a shallower mobile phase gradient to achieve baseline resolution.
References
-
Title: Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments Source: MDPI URL: [Link]
-
Title: Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies Source: PubMed / NIH URL: [Link]
-
Title: Aqueous Prostaglandin Eye Drop Formulations Source: Semantic Scholar URL: [Link]
-
Title: Aqueous Prostaglandin Eye Drop Formulations (PMC) Source: NIH / PMC URL: [Link]
-
Title: Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies Source: ResearchGate URL: [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Investigating the Modulation of PI3K-Akt-mTOR Signaling by Latanoprost Acid
[1]
Abstract & Introduction
This application note details the use of Latanoprost acid , the biologically active metabolite of the prostaglandin F2
Unlike the prodrug Latanoprost (isopropyl ester), Latanoprost acid binds directly to the FP prostanoid receptor with high affinity (
Key Applications
-
Neuroprotection Studies: Modeling survival of RGCs under hypoxic or excitotoxic stress (e.g., NMDA induction).
-
Neurite Outgrowth: Investigating cytoskeletal remodeling via mTOR-dependent protein synthesis.
-
Melanogenesis: Studying pigmentation pathways where PI3K/Akt regulates MITF and tyrosinase activity.
Mechanistic Insight: The FP-PI3K-Akt-mTOR Axis
To effectively use Latanoprost acid in your experiments, it is critical to understand the signal transduction cascade.
-
Ligand Binding: Latanoprost acid binds to the FP Receptor (a G-protein coupled receptor) on the cell surface.
-
Transduction: While classically coupled to
(leading to and mobilization), in neuronal and specific stromal cells, FP activation triggers the phosphorylation of Akt (Ser473/Thr308). -
mTOR Activation: Phosphorylated Akt inhibits TSC2, relieving the inhibition on Rheb, which subsequently activates mTORC1 .
-
Functional Outcome: Activated mTOR phosphorylates downstream effectors like p70S6K and 4E-BP1 , driving protein synthesis required for neurite extension and inhibiting apoptosis (via Bad/Bax regulation).
Pathway Visualization
Figure 1: The signal transduction cascade where Latanoprost Acid activates the PI3K-Akt-mTOR axis via the FP Receptor.[1][2]
Experimental Protocols
Protocol A: Preparation and Storage of Latanoprost Acid
Critical Note: Many vendors supply Latanoprost as the isopropyl ester (prodrug). For in vitro assays where cellular esterase activity is variable or unknown, you must use Latanoprost Free Acid .
-
Solubility: Latanoprost acid is distinct from the ester. It is soluble in DMSO (
mg/mL) and Ethanol ( mg/mL). It is practically insoluble in water.[3] -
Stock Preparation:
-
Dissolve 1 mg of Latanoprost Acid in 256
L of anhydrous DMSO to create a 10 mM stock solution. -
Aliquot into light-protective (amber) vials (10-20
L per vial) to avoid freeze-thaw cycles. -
Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
-
Working Solution:
-
Dilute the stock into serum-free culture media immediately prior to use.
-
Target Concentration: The effective window for PI3K/Akt activation is typically 100 nM to 1
M .
-
Protocol B: In Vitro Stimulation (RGC-5 or Neuronal Models)
This protocol validates pathway activation using Western Blotting.
Materials:
-
Differentiated RGC-5 cells or primary retinal ganglion cells.
-
Serum-free DMEM.
-
Inhibitors (Optional controls): LY294002 (PI3K inhibitor, 10
M), Rapamycin (mTOR inhibitor, 10-100 nM).
Step-by-Step Workflow:
-
Seeding: Plate cells in 6-well plates at
cells/well. Allow to adhere and differentiate (if necessary) for 24-48 hours. -
Starvation (Crucial): Aspirate media and wash with PBS. Add serum-free media and incubate for 12-24 hours .
-
Why? Basal levels of p-Akt are high in the presence of serum (growth factors). Starvation reduces background noise, allowing you to detect Latanoprost-induced phosphorylation.
-
-
Pre-treatment (Optional): If using inhibitors (LY294002 or Rapamycin), add them 60 minutes before Latanoprost acid.
-
Stimulation:
-
Add Latanoprost Acid to a final concentration of 100 nM .
-
Incubate at 37°C.
-
Time Course: Harvest cells at 0, 15, 30, 60, and 120 minutes . Peak p-Akt usually occurs between 15-60 minutes.
-
-
Lysis:
-
Place plates on ice.
-
Wash 2x with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF are essential to preserve phosphorylation).
-
Protocol C: Western Blot Readout
Targets for Validation:
| Target Protein | Molecular Weight | Phospho-Site | Significance |
| Akt (Total) | 60 kDa | - | Loading Control |
| p-Akt | 60 kDa | Ser473 | Indicates full Akt activation (mTORC2/PDK1 dependent) |
| mTOR (Total) | 289 kDa | - | Loading Control |
| p-mTOR | 289 kDa | Ser2448 | Direct indicator of PI3K/Akt downstream flux |
| p-S6K | 70 kDa | Thr389 | Downstream readout of mTORC1 activity |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating Latanoprost-induced signaling.
Troubleshooting & Expert Tips
-
Ester vs. Acid Confusion: If you use Latanoprost isopropyl ester in a cell-free system or a cell line with low esterase activity, you will see no signal . Always verify you are using the free acid form (CAS: 130209-82-4) or perform a base hydrolysis on the ester prior to use.
-
pH Sensitivity: Latanoprost acid is most stable at pH 5.0–6.[4]25. However, cell culture requires pH 7.4. Ensure the drug is added immediately before the experiment and not left in media for days, as stability decreases in alkaline environments.
-
Biphasic Response: In some melanocyte lines, high concentrations (>10
M) may become cytotoxic or induce off-target effects. Stick to the nanomolar range (100 nM) which mimics physiological therapeutic levels. -
FP Receptor Verification: Ensure your cell line expresses the FP receptor (
gene). Use an FP antagonist (e.g., AL-8810 ) to prove that the PI3K activation is receptor-mediated and not an off-target effect.
References
-
Kanamori, A., et al. (2009). "Latanoprost protects rat retinal ganglion cells from apoptosis in vitro and in vivo."[5] Experimental Eye Research.
-
Kanamori, A., et al. (2010). "Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway." Investigative Ophthalmology & Visual Science.
-
Yamamoto, K., et al. (2011). "The neuroprotective effect of latanoprost acts via klotho-mediated suppression of calpain activation after optic nerve transection." Journal of Neurochemistry.
-
Gupta, S., et al. (2013). "Latanoprost stimulates eumelanogenesis in iridial melanocytes of cynomolgus monkeys." Experimental Eye Research.
-
BenchChem. "Latanoprost Acid Stability and Handling Protocols."
Sources
- 1. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Latanoprost: Uses, Side Effects & Dosage | Healio [healio.com]
- 4. US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution - Google Patents [patents.google.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Latanoprost Acid Solubilization & Stability
Ticket System ID: LAT-ACID-SOL-001 Status: OPEN Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Invisible" Barrier
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating paradox: Latanoprost Acid (the biologically active free acid of Latanoprost) is potent in the nanomolar range but practically unworkable in pure aqueous environments.
Unlike its ester prodrug (Latanoprost), which is formulated in commercial eye drops (e.g., Xalatan) using benzalkonium chloride and specific buffering, the free acid presents unique challenges in the lab. It is a lipophilic prostaglandin F2
The Core Challenge:
-
Hydrophobicity: It hates water (LogP > 3.0).
-
Ionization: It precipitates at acidic pH (protonated form).
-
Adsorption: It aggressively sticks to standard plastic tubes.
This guide is not a generic recipe book. It is a troubleshooting system designed to help you navigate these physicochemical barriers.
Module 1: Stock Solution Preparation
User Issue: "I added buffer directly to the powder, and it formed a sticky film/clump."
The Science: Why this happened
Latanoprost acid is a viscous oil or low-melting solid that is practically insoluble in water (<0.05 mg/mL). Adding aqueous buffer directly creates a "gum" because the water molecules form a hydration shell that the hydrophobic drug cannot penetrate. You must use an organic co-solvent first.
Protocol: The "Organic First" Rule
| Solvent | Solubility Limit | Recommended Use |
| DMSO | Best for Biological Assays. (Cell culture, receptor binding). | |
| Ethanol | Best for Evaporation. (If you need to coat plates or switch solvents). | |
| DMF | Alternative. (Use only if DMSO is incompatible with your assay). | |
| PBS (pH 7.2) | < 0.1 mg/mL | NOT for Stock. Only for final dilution. |
Step-by-Step Workflow:
-
Weighing: Weigh the powder in a glass vial (See Module 4 regarding plastics).
-
Primary Solubilization: Add anhydrous DMSO or Ethanol to achieve a stock concentration of 10 mM to 50 mM .
-
Tip: Vortex for 30 seconds. The solution should be perfectly clear.
-
-
Storage: Aliquot this stock into glass vials. Store at -20°C.
Module 2: Aqueous Transition & pH Control
User Issue: "My DMSO stock was clear, but it turned cloudy immediately upon dilution into PBS."
The Science: The pKa Trap
Latanoprost acid is a carboxylic acid with a pKa of ~4.88 .[7]
-
pH < 5.0: The molecule is protonated (neutral)
Lowest Solubility (Precipitates). -
pH > 6.0: The molecule is ionized (anionic)
Higher Solubility .
If your buffer is slightly acidic (e.g., unbuffered saline or water which absorbs CO2 and becomes pH 5.5), the drug will crash out.
Troubleshooting Protocol
-
Check Buffer pH: Ensure your PBS or culture media is buffered to pH 7.2 – 7.4 .
-
The "Dropwise" Dilution:
-
Place your aqueous buffer on a magnetic stirrer (gentle stir).
-
Add the DMSO stock dropwise into the vortex of the stirring buffer.
-
Why? This prevents local regions of high drug concentration where precipitation nuclei form.
-
-
Limit the Ratio: Keep the final organic solvent concentration < 1% (v/v) to avoid cellular toxicity, but ensure it is high enough to keep the drug solubilized if the concentration is high.
-
Max Aqueous Solubility: Even with DMSO, do not exceed ~100
M in the final aqueous buffer without carriers (Module 3).
-
Module 3: Advanced Solubilization (Cyclodextrins)
User Issue: "I need a high concentration (>100
The Solution: Host-Guest Complexation
For animal studies or high-concentration assays, simple co-solvents fail. You need 2-Hydroxypropyl-
Protocol: HP- -CD Complexation[5][9]
Figure 1: Workflow for creating a stable cyclodextrin inclusion complex.
Detailed Steps:
-
Vehicle Prep: Dissolve HP-
-CD in PBS (pH 7.4) to create a 20% (w/v) solution. -
Addition: Add Latanoprost acid (from a concentrated ethanolic stock, evaporating the ethanol, or adding powder directly if feasible).
-
Equilibration: Stir vigorously at Room Temperature for 4–6 hours.
-
Note: The solution may look cloudy initially.
-
-
Filtration: Pass through a 0.22
m filter. -
Validation: The filtrate contains the solubilized drug. Verify concentration via HPLC if exact dosing is critical.
Module 4: Stability & The "Adsorption" Trap
User Issue: "My LC-MS shows 50% loss of concentration after sitting in the fridge overnight."
The Science: Sorption to Plastics
Prostaglandins are notorious for adsorbing to Polypropylene (PP) and Polyethylene (PE) . Standard Eppendorf tubes or pipette tips can strip the drug out of a dilute solution within hours.
The "Low-Bind" Protocol
| Material | Compatibility | Rating |
| Borosilicate Glass | Excellent | |
| Standard Polypropylene | Poor | |
| Siliconized Glass | Superior | |
| Polystyrene | Moderate |
Critical Handling Rules:
-
Storage: ALWAYS store stocks in glass vials with Teflon-lined caps.
-
Dilution: Perform serial dilutions in glass tubes, not plastic microplates, whenever possible.
-
Transfer: If you must use plastic tips, pre-wet the tip (pipette up and down once) before transferring the actual volume, or use "Low Retention" tips.
Summary: The Solubilization Decision Tree
Figure 2: Decision logic for selecting the correct solubilization strategy based on experimental needs.
References
-
Cayman Chemical. Latanoprostene Bunod (Product Information & Solubility Data).[3] (Latanoprost acid is the active metabolite; solubility in DMSO/Ethanol >30 mg/mL).
-
PubChem. Latanoprost Acid (Compound Summary). National Library of Medicine. (pKa ~4.88; Lipophilicity data).[1]
-
Selleck Chemicals. Latanoprost Acid Solubility & Storage. (Recommends DMSO stocks; warns against aqueous instability).
-
Alvarez-Lorenzo, C., et al. (2002). Cyclodextrins as modifiers of the solubility and stability of prostaglandins.[5][6] (Mechanisms of host-guest complexation for PGF2
analogs). -
European Medicines Agency (EMA). Xalatan: Scientific Discussion. (Details on commercial formulation using benzalkonium chloride and pH 6.7 buffering).
Sources
- 1. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. healio.com [healio.com]
Troubleshooting poor separation of Latanoprost acid in HPLC
Topic: Troubleshooting Poor Separation & Peak Tailing of Latanoprost Acid Audience: Analytical Chemists, QC Specialists, and R&D Scientists[1]
Introduction: The Challenge of Latanoprost Acid
Welcome to the technical support hub for Prostaglandin analysis. Latanoprost acid (the free acid metabolite of Latanoprost) presents unique chromatographic challenges compared to its ester prodrug. While Latanoprost is a neutral, lipophilic ester, Latanoprost acid is a polar molecule with a free carboxylic acid group (
This structural difference drives the three most common failure modes in HPLC:
-
Peak Tailing: Caused by secondary silanol interactions with the ionized carboxylate.
-
Isomeric Overlap: Difficulty resolving the 5,6-trans isomer and 15-epimer from the main peak.
-
retention Time Drift: High sensitivity to mobile phase pH and temperature.
This guide provides self-validating troubleshooting protocols to resolve these issues.
Module 1: Critical Resolution Issues (Isomer Separation)
User Question: "I cannot resolve Latanoprost acid from its 5,6-trans isomer or the 15-epimer. They co-elute or show up as a shoulder. How do I fix this?"
Technical Insight
Prostaglandin isomers often possess identical mass and very similar hydrophobicity. Standard C18 columns frequently fail here because they rely solely on hydrophobic exclusion. Separation requires a stationary phase that can exploit
Troubleshooting Protocol
Step 1: Optimize the Stationary Phase Do not rely on generic C18 columns. Selectivity is driven by the ligand's ability to interact with the double bond geometry.
| Target Impurity | Recommended Column Chemistry | Mechanism |
| 5,6-trans Isomer | Phenyl-Hexyl or PFP (Pentafluorophenyl) | |
| 15-Epimer | Chiral (e.g., Amylose-based) or High-Density C18 | Steric recognition of the hydroxyl group orientation at C15.[1] |
| General Tailing | Polar-Embedded C18 | Shielding of silanols to prevent acid tailing. |
Step 2: Mobile Phase Modifier Switch Acetonitrile (ACN) is the default organic modifier, but Methanol (MeOH) is often superior for prostaglandins.
-
Why? MeOH is a protic solvent capable of hydrogen bonding. It interacts differently with the hydroxyl groups on the cyclopentane ring compared to ACN (aprotic), often altering selectivity enough to resolve the 15-epimer.
Visual Guide: Column Selection Logic
Figure 1: Decision tree for selecting the correct stationary phase based on the specific impurity co-eluting with Latanoprost Acid.
Module 2: Peak Shape & Tailing (The Acid Problem)
User Question: "My Latanoprost acid peak is tailing significantly (Tailing Factor > 1.5). I am using a C18 column with Water/ACN. What is wrong?"
Technical Insight
Latanoprost acid has a
-
At pH > 5.0: The molecule is ionized (carboxylate anion,
).[1] It is highly polar and will interact strongly with positively charged residual silanols on the silica surface, causing severe tailing. -
At pH < 3.0: The molecule is protonated (neutral,
). It behaves like a standard hydrophobic analyte, reducing tailing and increasing retention.
Experimental Protocol: pH Suppression
Objective: Ensure the analyte remains in its neutral, protonated state.
-
Buffer Selection: Do not use water alone. Use 10 mM - 25 mM Phosphate Buffer or 0.1% Phosphoric Acid .[1]
-
Target pH: Adjust aqueous mobile phase to pH 3.0 ± 0.1 .
-
Verification:
Comparative Data: pH Impact on Peak Shape
| Parameter | pH 6.0 (Unbuffered) | pH 3.0 (Phosphate Buffer) |
| Ionization State | Deprotonated ( | Protonated ( |
| Silanol Interaction | High (Ionic attraction) | Low (Hydrophobic interaction) |
| Retention Time ( | Low (Elutes early) | High (Elutes later) |
| Tailing Factor | > 1.8 (Fail) | < 1.2 (Pass) |
Visual Guide: The pH Mechanism
Figure 2: Mechanism of pH influence on Latanoprost Acid peak shape.[1] Operating below pKa prevents ionic interactions with the column hardware.
Module 3: Sensitivity & Detection
User Question: "The baseline is noisy, and I can't detect low levels of the acid impurity. I'm measuring at 210 nm."
Technical Insight
Latanoprost lacks strong chromophores (conjugated double bonds). Detection relies on the weak absorbance of the ester/carboxyl carbonyls and the isolated double bond at 210 nm . At this wavelength, organic modifiers (especially impure Acetonitrile) absorb light, causing high baseline noise.[1]
Troubleshooting Checklist
-
Solvent Grade: Use only HPLC Gradient Grade or LC-MS Grade Acetonitrile. Standard "HPLC Grade" often has UV cutoffs that drift near 200-210 nm.[1]
-
Reference Wavelength: If using a DAD (Diode Array Detector), ensure the "Reference Wavelength" is turned OFF or set to 360 nm (far from the sample absorbance). Setting it too close (e.g., 250 nm) can subtract real signal.
-
Temperature Control: Latanoprost separation is temperature-sensitive. Ensure the column oven is stable (typically 25°C or 30°C ). Fluctuations cause retention time drift, making peak identification difficult.
References
-
United States Pharmacopeia (USP). Latanoprost Monograph. USP-NF.[1] (Defines the standard for Latanoprost, though specific acid methods often require modification for R&D). [1]
-
Widomski, P., et al. (2008).[6][7] "Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost." Acta Chromatographica, 20(2), 157-164.[1][6][7] (Establishes the difficulty of 5,6-trans isomer separation).
-
PubChem. Latanoprost Acid Compound Summary. National Library of Medicine. (Source for pKa and chemical structure data). [1]
-
BenchChem. HPLC Separation of Latanoprost Diastereomers. (Application note detailing 15-epimer separation protocols).
-
Chrom Tech. What Causes Peak Tailing in HPLC? (General mechanism for carboxylic acid tailing and silanol interactions).
Sources
Optimizing Latanoprost acid concentration for in-vitro neurite outgrowth assays
Welcome to the Advanced Cell Culture & Assays Technical Support Center .
As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent results when evaluating the neuroprotective and neuroregenerative properties of prostaglandin analogs in vitro. While latanoprost is widely recognized as an intraocular pressure (IOP)-lowering agent for glaucoma, its potent ability to stimulate neurite outgrowth in retinal ganglion cells (RGCs) is highly dependent on precise assay conditions.
This guide is designed to troubleshoot common pitfalls, explain the mechanistic causality behind experimental choices, and provide a self-validating protocol framework to ensure your neurite outgrowth assays are robust, reproducible, and scientifically sound.
Part 1: Technical FAQs & Troubleshooting Causality
Q1: Why am I seeing no neurite outgrowth when treating my cell cultures with commercial Latanoprost? The Causality: Commercial latanoprost is an isopropyl ester prodrug specifically formulated for optimal lipophilicity to penetrate the cornea in vivo. Once it crosses the cornea, endogenous esterases hydrolyze it into its biologically active form: latanoprost acid [1]. Most immortalized cell lines (such as RGC-5) or primary in-vitro cultures lack sufficient esterase activity to convert the prodrug efficiently. The Solution: You must use Latanoprost acid (the active free acid metabolite) directly in your culture media. This ensures immediate, quantifiable binding to the Prostaglandin F (FP) receptor without relying on unpredictable cellular metabolism.
Q2: What is the optimal concentration range for Latanoprost acid to induce neurite outgrowth without causing cytotoxicity? The Causality: Prostanoid receptor agonists exhibit a strict biphasic dose-response curve. High concentrations (>10 μM) can induce cellular stress, alter nonpolar lipid profiles (such as cholesteryl esters and triacylglycerols), and cause cytotoxicity[2]. Conversely, targeted low concentrations specifically activate the FP receptor to promote survival and cytoskeletal extension. The Solution: The optimal concentration for promoting neurite outgrowth and neuroprotection lies in the nanomolar to low micromolar range. A concentration of 0.1 μM (100 nM) is clinically relevant and experimentally optimal for maximizing neurite length[1].
Data Summary: Latanoprost Acid Concentration Optimization
| Concentration | Target Receptor | Observed In-Vitro Effect | Application Recommendation |
|---|---|---|---|
| 0.001 μM - 0.01 μM | FP Receptor | Baseline neuroprotection; reduces LDH release and inhibits COX-2 during glutamate/hypoxia stress[3]. | Minimum threshold for cell viability/neuroprotection assays. |
| 0.1 μM (100 nM) | FP Receptor | Maximum promotion of neurite outgrowth; significant upregulation of p-Akt and p-mTOR[1]. | Optimal for Neurite Outgrowth Assays. |
| > 10.0 μM | Non-specific | Lethal to epithelial cells; significant alteration of lipidomic expression[2]. | Avoid; exceeds physiological relevance and induces toxicity. |
Q3: How does Latanoprost acid mechanistically drive neurite outgrowth, and how can I prove this pathway in my assay? The Causality: Latanoprost acid binds to the FP receptor, triggering a downstream intracellular cascade that phosphorylates Akt (Protein Kinase B) and mTOR (Mammalian Target of Rapamycin)[1]. This PI3K-Akt-mTOR axis is the primary driver of ribosomal protein translation, cytoskeletal rearrangement, and axonal regeneration. The Solution: To build a self-validating system, your experimental design must include specific pharmacological inhibitors to block each node of this pathway. If neurite outgrowth is successfully blocked by these inhibitors, you prove that the observed outgrowth is specifically mediated by the latanoprost acid-FP receptor axis.
Latanoprost acid signaling cascade via PI3K-Akt-mTOR and corresponding validation inhibitors.
Part 2: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this step-by-step methodology for your in-vitro neurite outgrowth assays. This protocol utilizes a validation matrix to confirm the mechanism of action[1].
Step 1: Cell Preparation & Differentiation
-
Seed RGC-5 cells (or primary retinal ganglion cells) in 96-well plates coated with poly-D-lysine to ensure proper adherence.
-
Differentiate the cells using staurosporine (1 μM) or appropriate neurotrophic factors for 24-48 hours prior to the assay to induce a neuronal phenotype capable of extending neurites.
Step 2: Pathway Inhibitor Pre-treatment (The Validation Matrix) To prove causality, pre-treat designated control wells with specific pathway inhibitors 30 minutes before adding latanoprost acid:
-
Group A (Negative Control): Vehicle only (e.g., 0.1% DMSO).
-
Group B (Positive Test): No inhibitor.
-
Group C (FP Blockade): Add AL8810 (10 μM).
-
Group D (PI3K Blockade): Add LY294002 (10 μM).
-
Group E (mTOR Blockade): Add Rapamycin (100 nM).
Step 3: Latanoprost Acid Administration
-
Prepare a fresh stock of Latanoprost acid in DMSO.
-
Dilute the stock in serum-free culture media to achieve a final well concentration of 0.1 μM . Ensure the final DMSO concentration remains below 0.1% to prevent solvent toxicity.
-
Add the Latanoprost acid solution to all test groups (B through E).
-
Incubate the plates at 37°C with 5% CO₂ for 24 hours.
Step 4: High-Content Screening (HCS) & Quantification
-
Fix the cells using 4% paraformaldehyde for 15 minutes at room temperature.
-
Immunostain the cells using a nuclear dye (e.g., Hoechst 33342) and a neuronal structural marker (e.g., anti-β-III tubulin) with a fluorescent secondary antibody (e.g., DyLight 488).
-
Utilize an automated High-Content Screening (HCS) Reader equipped with a Neurite Outgrowth BioApplication to quantify the mean total neurite length per neuron.
Step-by-step workflow for self-validating in-vitro neurite outgrowth assays.
References
-
Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Evaluation of the effects of latanoprost and benzalkonium chloride on the cell viability and nonpolar lipid profile produced by human meibomian gland epithelial cells in culture Source: ResearchGate / Molecular Vision URL:[Link]
-
Latanoprost exerts neuroprotective activity in vitro and in vivo Source: National Institutes of Health (NIH) / PubMed URL:[Link]
Sources
Navigating the Stability of Latanoprost Acid: A Technical Guide for Researchers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Latanoprost and its active form, Latanoprost acid. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the stability of this prostaglandin F2α analogue in experimental settings. Ensuring the integrity of your Latanoprost acid is paramount for reproducible and accurate results. Here, we dissect the causes of degradation and offer validated strategies to mitigate them.
Troubleshooting Guide: Diagnosing and Resolving Latanoprost Acid Degradation
Encountering inconsistent results or unexpected analytical peaks can be a significant setback. This section provides a systematic approach to troubleshooting the potential degradation of Latanoprost acid in your experiments.
Issue 1: Inconsistent Bioassay Results or Loss of Potency
You've prepared your Latanoprost acid solutions, but your experimental outcomes are variable. This is a classic sign of compound degradation.
-
Possible Cause: Improper storage and handling of stock solutions or experimental samples.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately confirm that your Latanoprost acid stock solutions are stored at the recommended temperature of -20°C to -10°C, protected from light.[1] For short-term use, refrigeration at 2°C to 8°C is acceptable.[2]
-
Fresh is Best: If there is any doubt about the storage history, prepare fresh solutions from a new, unopened stock of Latanoprost acid.
-
Purity Verification: Perform a purity check on your stock solution using a validated High-Performance Liquid Chromatography (HPLC) method to identify any potential degradation products.[3]
-
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatograms
Your HPLC analysis of Latanoprost acid samples reveals additional, unidentified peaks, complicating your quantification.
-
Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical process itself.
-
Troubleshooting Steps:
-
Review Your Sample Handling Protocol: Scrutinize your entire experimental workflow. Are your samples exposed to elevated temperatures, extreme pH conditions, or prolonged periods of light?[3][4][5]
-
Identify the Culprits: Compare the retention times of the unknown peaks with those of known Latanoprost degradation products, such as Latanoprost acid (if you started with the prodrug), 15-keto-latanoprost, and 15-epi-Latanoprost.[3][6]
-
Optimize Your HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can effectively separate the intact Latanoprost acid from all potential degradation products.[3][7]
-
Issue 3: Rapid Loss of Latanoprost Acid Concentration in Solution
You observe a significant decrease in the concentration of your Latanoprost acid solution over a surprisingly short timeframe.
-
Possible Cause: Adsorption of the lipophilic Latanoprost acid molecule to the surface of plastic containers.[3][8]
-
Troubleshooting Steps:
-
Choose Your Vessels Wisely: Whenever feasible, use glass or polypropylene vials for preparing and storing Latanoprost acid solutions to minimize adsorption.[3]
-
Formulation Considerations: For aqueous solutions, the inclusion of surfactants can create micelles that encapsulate and stabilize Latanoprost acid, preventing both adsorption and hydrolysis.[3][9]
-
Logical Flow for Troubleshooting Latanoprost Acid Degradation
To aid in systematically diagnosing stability issues, the following workflow is recommended.
Caption: A troubleshooting workflow for identifying the root cause of Latanoprost acid degradation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of Latanoprost acid.
What are the primary degradation pathways for Latanoprost acid?
Latanoprost, the prodrug, is primarily degraded through hydrolysis of its isopropyl ester to form the active Latanoprost acid.[6][7] Both Latanoprost and Latanoprost acid are susceptible to further degradation via:
-
Oxidation: Leading to the formation of products like 15-keto-latanoprost.[3][6]
-
Epimerization: Inversion of the hydroxyl group at the C-15 position.[3]
-
Photo-degradation: Exposure to light, particularly UV radiation, can cause rapid degradation.[3][10]
Caption: Primary degradation pathways of Latanoprost.
How do temperature and pH affect the stability of Latanoprost acid?
Latanoprost acid is thermally unstable, with degradation accelerating at elevated temperatures.[10] While stable at refrigerated (2-8°C) and room temperature (up to 25°C) for limited periods, long-term storage should be at -20°C.[1][3] The stability of Latanoprost is also pH-dependent, with increased hydrolysis occurring under both acidic and alkaline conditions.[3] Formulations are often buffered to a pH of approximately 6.7 to enhance stability.[11][12] Some studies suggest a pH range of 5.0 to 6.25 for optimal stability in aqueous solutions.[13]
Is Latanoprost acid sensitive to light?
Yes, Latanoprost acid is highly sensitive to light, especially UV radiation, which can lead to rapid degradation.[3][10] It is crucial to protect all solutions containing Latanoprost acid from light by using amber vials or by wrapping containers in aluminum foil.
Key Stability Parameters for Latanoprost
The following table summarizes the critical stability information for Latanoprost.
| Parameter | Condition | Recommendation | Rationale |
| Temperature | Long-term Storage | -20°C to -10°C[1] | Minimizes thermal degradation. |
| Short-term Storage | 2°C to 8°C[2] | Suitable for solutions in active use. | |
| Room Temperature | Up to 25°C for a limited time (e.g., 6 weeks for opened ophthalmic solutions)[2] | Degradation rate increases significantly at higher temperatures.[10] | |
| pH | Aqueous Solutions | ~6.7 (as in commercial formulations)[11][12] or 5.0-6.25[13] | Minimizes acid and base-catalyzed hydrolysis. |
| Light Exposure | All Conditions | Protect from light (use amber vials or foil) | Prevents photo-degradation.[3][10] |
| Solvents | Stock Solutions | Methanol or acetonitrile[3] | Latanoprost is soluble and relatively stable in these organic solvents. |
| Container Type | All Solutions | Glass or polypropylene[3] | Reduces adsorption of the lipophilic molecule.[3][8] |
Experimental Protocol: Forced Degradation Study of Latanoprost
This protocol provides a framework for intentionally degrading Latanoprost to identify its degradation products and to establish a stability-indicating analytical method.
Objective: To characterize the degradation profile of Latanoprost under various stress conditions.
Materials:
-
Latanoprost active pharmaceutical ingredient (API)
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve Latanoprost in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[3]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[3] Before analysis, neutralize the solution with 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis. Note: Harsher conditions (e.g., 0.2 M NaOH) can lead to complete hydrolysis.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.[3]
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 70°C) for a specified period.[10]
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing both UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.[3]
-
-
Sample Analysis:
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of a non-stressed control.
-
Identify and quantify the degradation products formed under each condition.
-
The mass balance should be assessed to ensure that the decrease in Latanoprost concentration corresponds to the increase in degradation products.[6]
-
References
-
U.S. Food and Drug Administration. (n.d.). Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision. Retrieved from [Link]
- Sharif, N. A., et al. (2012). In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. Investigative Ophthalmology & Visual Science, 53(14), 1333.
- Asendrych-Wicik, K., et al. (2025).
- Gupta, P., et al. (2024, February 28). Latanoprost. In StatPearls.
- Chemignition Laboratory. (2025, May 16).
- Sjöquist, B., et al. (2002). Ocular and systemic pharmacokinetics of latanoprost in humans. Survey of Ophthalmology, 47 Suppl 1, S6-12.
- ResearchGate. (n.d.).
-
Pfizer. (n.d.). Highlights of prescribing information - XALATAN. Retrieved from [Link]
- Velpandian, T., et al. (2014). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Current Eye Research, 40(5), 485-495.
- Stefánsson, E., et al. (2022).
- Ochiai, A., et al. (2011). The stabilization mechanism of latanoprost. International Journal of Pharmaceutics, 410(1-2), 67-73.
- ChemicalBook. (2026, January 31).
- Morgan, P. V., et al. (2001). Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance. Journal of Glaucoma, 10(5), 401-405.
- Jan, S., et al. (2013). Development of a Stable Latanoprost Solution for Use as Eye Drops. Chiang Mai Journal of Science, 40(4), 655-666.
- Google Patents. (n.d.).
- Jamp Pharma Corporation. (2023, November 6).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Simultaneous RP HPLC determination of Latanoprost and Timolol Maleate in combined pharmaceutical dosage form.
- MDPI. (2022, October 9).
- ResearchGate. (n.d.). Structure of latanoprost m/z 432.
- Santa Cruz Biotechnology, Inc. (2025, December 8). Latanoprost (free acid)
- ResearchGate. (2023, April 20). (PDF)
- AKJournals. (2024, April 8).
- Selleck Chemicals. (n.d.).
- Sakai, Y., et al. (2005). Stability of latanoprost in an ophthalmic lipid emulsion using polyvinyl alcohol. International Journal of Pharmaceutics, 305(1-2), 176-179.
- Velpandian, T., et al. (2015). Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies. Current Eye Research, 40(5), 485-495.
- ResearchGate. (n.d.). Stability of latanoprost free acid in AH and CB (N = 4).
- Bausch & Lomb. (n.d.). These highlights do not include all the information needed to use LATANOPROST OPHTHALMIC SOLUTION safely and effectively.
- Semantic Scholar. (n.d.).
Sources
- 1. chemignition.com [chemignition.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. bausch.com [bausch.com]
- 13. US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution - Google Patents [patents.google.com]
Addressing unexpected peaks in Latanoprost acid chromatograms
Welcome to the Technical Support Center for Analytical Chromatography. This guide is specifically engineered for researchers and drug development professionals dealing with the complex chromatographic profiling of Latanoprost and its active metabolite, Latanoprost acid.
Because Latanoprost is a highly lipophilic prostaglandin F2α analogue with multiple chiral centers and double bonds, its analysis is frequently complicated by the appearance of unexpected peaks. This guide synthesizes field-proven troubleshooting strategies, underlying chemical causality, and self-validating experimental protocols to resolve these analytical challenges.
Diagnostic Workflow for Unexpected Peaks
Diagnostic workflow for identifying unexpected peaks in Latanoprost acid chromatograms.
Troubleshooting Guide & FAQs
Q1: I am observing a peak eluting immediately adjacent to the main Latanoprost acid peak, but standard C18 reversed-phase columns fail to achieve baseline separation. What is the cause? A: This is almost certainly a structural isomer, specifically the 15(S)-epimer (Impurity I) or the 5,6-trans isomer (Impurity II)[1]. Causality: Prostaglandin analogues are highly lipophilic and structurally nearly identical. Reversed-phase HPLC (RP-HPLC) relies primarily on hydrophobic interactions, which are insufficient to differentiate the subtle spatial orientation differences of diastereomers or cis/trans double bonds[2]. Solution: Transition to a Normal-Phase HPLC (NP-HPLC) method utilizing an amino (NH2) stationary phase. Normal-phase chromatography interacts directly with the polar hydroxyl groups of the cyclopentane ring, making it highly sensitive to stereochemical variations[2].
Q2: After storing my sample solutions for a few days, a new peak appeared at a shorter retention time. What happened? A: The appearance of a new peak after short-term storage indicates active degradation, likely the formation of 15-keto latanoprost or further hydrolysis into Latanoprost acid[3]. Causality: Latanoprost is thermally and oxidatively unstable. Elevated temperatures accelerate the hydrolysis of the isopropyl ester, while exposure to oxygen or UV light triggers the oxidation of the hydroxyl group at the C15 position[3]. Solution: Store all stock solutions in silanized glass vials at 2–8°C (short-term) or -20°C (long-term). Avoid standard plastic microcentrifuge tubes, as the highly lipophilic nature of Latanoprost causes it to adsorb to untreated plastic surfaces, artificially lowering your main peak area and skewing impurity ratios[3][4].
Q3: How do I definitively differentiate between an excipient interference (e.g., benzalkonium chloride) and an actual degradation product? A: Utilize Peak Purity Analysis via a Photodiode Array (PDA) detector coupled with LC-MS[4]. Causality: Latanoprost acid and its related degradants share a conserved chromophore structure, resulting in nearly identical UV absorption spectra (λmax ≈ 205–210 nm)[1]. Excipients will exhibit vastly different UV spectra and unrelated mass-to-charge (m/z) ratios. If the unexpected peak shares the 205 nm UV signature but has a different m/z, it is a degradant; if it shares the exact m/z, it is an isomer[5].
Quantitative Data Summaries
Table 1: Common Latanoprost Impurities and Degradation Products [3][5][6]
| Compound Name | Origin / Mechanism | Chromatographic Characteristic |
|---|---|---|
| Latanoprost Acid | Hydrolysis of isopropyl ester | Elutes earlier than Latanoprost in RP-HPLC; active metabolite. |
| 15(S)-Latanoprost | Synthetic epimerization | Co-elutes in RP-HPLC; requires NP-HPLC or chiral columns. |
| 5,6-trans Latanoprost | Isomerization of cis double bond | Closely eluting isomer; separated via NH2 stationary phase. |
| 15-Keto Latanoprost | Oxidative degradation | Distinct m/z shift (-2 Da); accelerated by UV/heat exposure. |
Table 2: Thermal Degradation Kinetics of Latanoprost [3][4]
| Storage Temperature | Degradation Rate | Time for 10% Degradation (t90) |
|---|---|---|
| 4°C to 25°C | Negligible | > 30 days (Stable) |
| 37°C | 0.15 µg/mL/day | - |
| 50°C | 0.29 µg/mL/day | 8.25 days |
| 70°C | Rapid | 1.32 days |
Self-Validating Experimental Protocols
Protocol 1: Optimized NP-HPLC Method for Isomer Separation
This protocol is designed to achieve baseline separation of Latanoprost from its 15(S) and 5,6-trans isomers, which standard RP-HPLC cannot resolve[2][7].
Step-by-Step Methodology:
-
Column Preparation: Install a high-purity NH2 (amino) column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Heptane / 2-Propanol / Acetonitrile in a 93:6:1 (v/v/v) ratio.
-
Silanol Deactivation (Critical Step): Add exactly 0.5 mL of ultrapure water per 1 Liter of mobile phase. Causality: The trace water competitively binds to highly active, unbonded silanol sites on the silica matrix, preventing secondary interactions that cause severe peak tailing for polar prostaglandin hydroxyl groups.
-
System Parameters: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 210 nm.
-
Self-Validation (System Suitability): Inject a resolution mixture containing Latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost. The system is considered valid only if the resolution (Rs) between the 15(S) epimer and the main Latanoprost peak is ≥ 1.5.
Protocol 2: Forced Degradation Study for Peak Identification
Use this protocol to intentionally generate degradation peaks to map against unknown peaks in your stability studies[3][5].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1 mg/mL stock solution of Latanoprost in HPLC-grade acetonitrile.
-
Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.
-
Neutralization: Prior to injection, neutralize with 1 mL of 0.1 M NaOH. Causality: Injecting highly acidic samples can degrade the HPLC column stationary phase and alter the ionization state of the analyte, causing unpredictable retention time shifts.
-
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.
-
Self-Validation (Mass Balance Check): Run a parallel unstressed control sample and a blank (stressed solvent without API). The protocol is validated when the Mass Balance (Sum of peak areas of all degradants + remaining API peak area) equals the total peak area of the unstressed control (±2%). This confirms that no volatile degradation products were lost to the headspace of the vial.
References
-
Asendrych-Wicik, K., Malik, K., & Markowicz-Piasecka, M. (2025). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Pharmaceuticals (MDPI). Available at:[Link]
-
Widomski, P., Baran, P., Gołębiewski, P., Surowiec, I., & Bielejewska, A. (2008). Validated liquid chromatographic method for analysis of the isomers of latanoprost. Acta Chromatographica (AKJournals). Available at:[Link]
-
Smerikarova, M., Bozhanov, S., & Maslarska, V. (2024). Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. Acta Chromatographica (AKJournals). Available at:[Link]
Sources
Technical Support Center: Bioanalytical Quantification of Latanoprost Acid
Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the quantitative analysis of latanoprost acid in biological matrices (aqueous humor, plasma, and ocular tissues).
Quantifying latanoprost acid presents a unique bioanalytical challenge. Because latanoprost is administered topically at extremely low doses (typically a 1.5 µg drop) and is rapidly cleared from the eye via the OATP2A1 transporter[1], systemic and ocular concentrations are minute. Plasma maximum concentrations (
Mechanistic Pathways & Analytical Challenges
To build a self-validating analytical method, one must first understand the biological and chemical lifecycle of the analyte. Latanoprost is an inactive isopropyl ester prodrug. Upon corneal penetration, it is rapidly hydrolyzed by esterases into its biologically active form, latanoprost acid [3].
Latanoprost corneal hydrolysis, receptor activation, and OATP2A1-mediated clearance.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why is my latanoprost acid signal degrading rapidly in the autosampler or during storage?
Causality: Latanoprost acid possesses a highly lipophilic backbone alongside a polar carboxylic acid moiety. In low-protein matrices (like aqueous humor) or highly aqueous mobile phases, the analyte exhibits severe non-specific binding (adsorption) to the walls of standard glass vials and un-silanized plastics. Solution: Always use silanized glass inserts or ultra-low-bind polypropylene tubes for sample storage and preparation. Maintain the autosampler temperature strictly at 4°C, and ensure your reconstitution solvent contains at least 30-40% organic modifier (e.g., acetonitrile or methanol) to keep the analyte in solution[1].
Q2: I am experiencing severe matrix effects (ion suppression) in aqueous humor samples. How can I improve my signal-to-noise (S/N) ratio?
Causality: Protein precipitation (PPT) is often insufficient for ocular fluids and plasma because it fails to remove endogenous phospholipids. During Electrospray Ionization (ESI), these co-eluting lipids compete with latanoprost acid for charge droplets, leading to ion suppression. Solution: Transition your sample cleanup from PPT to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE). LLE using an ethyl acetate:isopropanol (60:40 v/v) mixture selectively partitions the slightly polar prostaglandin analogue while leaving highly polar matrix components behind[3]. Additionally, always utilize a stable isotope-labeled internal standard, such as latanoprost acid-d4 , which co-elutes with your analyte and perfectly corrects for residual matrix suppression[4].
Q3: What LLOQ is required for a valid pharmacokinetic (PK) study, and what are the expected biological ranges?
Data & Causality: Because the clinical dose is minute, systemic exposure is extremely low. To accurately model the elimination phase, your LC-MS/MS method must be highly sensitive.
Table 1: Pharmacokinetic Parameters and Analytical Requirements
| Matrix | Expected | Elimination Half-Life | Required LLOQ | Recommended Extraction |
| Aqueous Humor | 30 – 150 ng/mL | ~2.5 hours | < 50 pg/mL | LLE or Micro-SPE |
| Plasma | 50 – 165 pg/mL[2] | ~17 minutes | 2 – 10 pg/mL | High-volume LLE |
Validated Experimental Protocols
To achieve the stringent LLOQs required (e.g., 30.66 pg/mL in aqueous humor[4]), we recommend the following Liquid-Liquid Extraction (LLE) methodology. This protocol ensures high recovery while minimizing phospholipid carryover.
Protocol: Liquid-Liquid Extraction (LLE) of Latanoprost Acid
Note: Ensure all steps are performed on ice to prevent thermal degradation of the analyte.
-
Sample Aliquoting: Transfer 50–100 µL of the biological sample (aqueous humor or plasma) into a 2.0 mL ultra-low-bind microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (latanoprost acid-d4 at 10 ng/mL in methanol)[1]. Vortex briefly.
-
Extraction: Add 1.0 mL of the extraction solvent. An optimized mixture of ethyl acetate:isopropanol (60:40 v/v) or t-butyl-methylether is highly recommended for prostaglandin analogs[3],[1].
-
Partitioning: Vortex the mixture vigorously for 15–20 minutes to ensure complete phase transfer of the lipophilic analyte.
-
Phase Separation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.
-
Transfer & Drying: Carefully transfer the upper organic layer to a clean, silanized glass tube. Evaporate the solvent to complete dryness under a gentle, controlled stream of nitrogen gas at room temperature[3].
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 40% Acetonitrile / 60% Water with 0.1% formic acid). Vortex for 2 minutes and transfer to silanized autosampler vials[1].
-
LC-MS/MS Analysis: Inject 10–40 µL into the LC-MS/MS system operating in ESI+ or ESI- mode (depending on adduct formation). Monitor the MRM transitions (e.g., m/z 389.4 → 345.2 for latanoprost acid)[1].
Liquid-liquid extraction (LLE) workflow for isolating latanoprost acid from biological matrices.
Quantitative Data Summaries
Selecting the correct sample preparation method dictates the success of your bioanalytical assay. Below is a comparison of the two most common methodologies used for latanoprost acid quantification.
Table 2: Comparison of Sample Preparation Techniques for Latanoprost Acid
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Mechanism | Denatures proteins using organic solvents (Methanol/Acetonitrile) | Partitions analyte into an immiscible organic solvent |
| Matrix Effect | High (Phospholipids remain in the extract) | Low (Phospholipids are left in the aqueous phase) |
| Typical LLOQ Achieved | ~100 - 250 pg/mL | ~2 - 30 pg/mL |
| Throughput | High (Rapid, single-step) | Moderate (Requires evaporation/reconstitution) |
| Best Use Case | High-concentration in vitro assays | In vivo PK studies (Aqueous humor, Plasma) |
References
-
U.S. Food and Drug Administration (FDA). "207795Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review". FDA.gov. Available at:[Link]
-
Zammataro, A., et al. "Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body". ResearchGate.net. Available at: [Link]
-
Kraft, K., et al. "The Prostaglandin Transporter OATP2A1 Is Expressed in Human Ocular Tissues and Transports the Antiglaucoma Prostanoid Latanoprost". Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]
Sources
Method validation for Latanoprost acid quantification according to ICH guidelines
Welcome to the technical support center for the analytical method validation of Latanoprost acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the quantitative analysis of Latanoprost acid in various matrices. Adherence to regulatory standards is paramount for ensuring data integrity and reliability in drug development. This resource is structured to address common challenges and frequently asked questions, grounding all recommendations in the principles of the International Council for Harmonisation (ICH) guidelines.
Latanoprost, a prostaglandin F2α analogue, is a widely used medication for reducing intraocular pressure. It is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[1] Accurate quantification of this active metabolite is crucial for pharmacokinetic, pharmacodynamic, and stability studies. However, the analysis of Latanoprost acid presents several challenges, including its low physiological concentrations, susceptibility to degradation, and potential for matrix effects in complex biological samples.[1][2]
This guide will walk you through the essential validation parameters as stipulated by ICH Q2(R1) and M10 guidelines, offering insights into experimental design and troubleshooting common issues you may encounter.[3][4][5]
Frequently Asked Questions (FAQs) on Method Validation
This section addresses common questions regarding the validation of analytical methods for Latanoprost acid quantification, aligning with ICH principles to ensure regulatory compliance.
Q1: What are the critical validation parameters I need to assess for a quantitative LC-MS/MS method for Latanoprost acid according to ICH guidelines?
According to ICH Q2(R1) and the bioanalytical-focused M10 guidelines, a full validation for a quantitative method should demonstrate its suitability for its intended purpose.[5] For Latanoprost acid quantification, particularly in biological matrices, the following parameters are crucial:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and for bioanalytical methods, inter-laboratory reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[8]
For bioanalytical methods, additional considerations under ICH M10 include matrix effect, carry-over, and dilution integrity.[5]
Q2: How do I establish and demonstrate the specificity of my method for Latanoprost acid, especially in a complex matrix like plasma or aqueous humor?
Demonstrating specificity ensures that the signal you are measuring is solely from Latanoprost acid and not from any interfering substances. For an LC-MS/MS method, specificity is primarily achieved through a combination of chromatographic separation and mass spectrometric detection.
-
Chromatographic Specificity: Your HPLC or UPLC method should be able to separate Latanoprost acid from its known impurities, degradation products (e.g., 15-keto-latanoprost), and isomers (e.g., 15(S)-Latanoprost).[9][10] You should also investigate potential interference from endogenous matrix components.
-
Mass Spectrometric Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity. The selection of a specific precursor ion (the molecular ion of Latanoprost acid) and one or more product ions provides a unique signature for the analyte.
To experimentally demonstrate specificity:
-
Analyze blank matrix samples from at least six different sources to check for any interfering peaks at the retention time of Latanoprost acid and its internal standard.
-
Spike the blank matrix with known related substances, potential degradation products, and any co-administered drugs to ensure they do not interfere with the quantification of Latanoprost acid.[11]
Q3: What are the acceptance criteria for linearity, and how should I design my calibration curve?
Linearity is demonstrated by analyzing a series of calibration standards at different known concentrations.
-
Design: A typical calibration curve for Latanoprost acid should consist of a blank sample (matrix sample processed without internal standard), a zero sample (matrix sample processed with internal standard), and at least six to eight non-zero concentration levels covering the expected range of the study samples.[5]
-
Acceptance Criteria: The simplest model that adequately describes the concentration-response relationship should be used, typically a linear regression with or without weighting. The coefficient of determination (r²) should be ≥ 0.99.[12] For each calibration standard, the back-calculated concentration should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[12]
Table 1: Summary of Key Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1) & M10)
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the signal is from the analyte of interest. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity (r²) | To demonstrate a proportional relationship between concentration and response. | ≥ 0.99 |
| Accuracy | To determine the closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) for at least 4 out of 6 QC samples. |
| Precision (CV%) | To assess the degree of scatter in repeated measurements. | ≤ 15% (≤ 20% at LLOQ) for QC samples. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |
| Stability | To ensure the analyte is stable during sample handling and storage. | Analyte concentration should be within ±15% of the initial concentration. |
| Matrix Effect | To assess the influence of matrix components on ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a Latanoprost acid quantification method.
Caption: A typical workflow for Latanoprost acid method validation.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the analysis of Latanoprost acid.
Problem 1: Poor peak shape or low signal intensity for Latanoprost acid.
-
Possible Cause 1: Adsorption of Latanoprost acid to surfaces. Latanoprost acid is lipophilic and can adsorb to plasticware, leading to sample loss and poor peak shape.[13][14]
-
Troubleshooting Steps:
-
Use silanized glassware or low-adsorption polypropylene tubes and vials.[13]
-
Minimize the surface area of plastics that come into contact with the sample.
-
Include a surfactant like Polysorbate 80 in the reconstitution solvent to reduce non-specific binding.
-
-
-
Possible Cause 2: Suboptimal mobile phase pH. The ionization state of Latanoprost acid is pH-dependent.
-
Troubleshooting Steps:
-
For reversed-phase chromatography, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used to ensure the analyte is in its protonated form, which can improve retention and peak shape.[2]
-
-
Problem 2: High variability in results and inconsistent recovery.
-
Possible Cause 1: Matrix Effects. Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Latanoprost acid, leading to inaccurate and imprecise results.[15][16] This is a common issue in complex matrices like skin extracts.[17]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Use a more rigorous sample preparation technique like solid-phase extraction (SPE) instead of protein precipitation (PPT) to remove more interfering components.[1]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate Latanoprost acid from the matrix components causing the ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated Latanoprost acid (e.g., Latanoprost acid-d4) is the ideal internal standard as it will co-elute and experience similar matrix effects, thereby compensating for variations in ionization.[1]
-
Quantify Matrix Effects: Perform a post-extraction addition experiment to quantitatively assess the degree of ion suppression or enhancement.[15]
-
-
-
Possible Cause 2: Inconsistent sample preparation.
-
Troubleshooting Steps:
-
Ensure precise and consistent pipetting, especially for the internal standard addition.
-
Thoroughly optimize and standardize the extraction procedure (e.g., vortexing time, centrifugation speed and time).
-
-
Problem 3: Appearance of unexpected peaks or evidence of degradation.
-
Possible Cause: Instability of Latanoprost acid. Latanoprost acid is susceptible to degradation via hydrolysis, oxidation, and photolysis.[9][11]
-
Troubleshooting Steps:
-
Control Temperature and Light Exposure: Keep samples, stock solutions, and extracts at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term storage) and protected from light.[9]
-
Prepare Solutions Freshly: Prepare working solutions of Latanoprost acid fresh daily.
-
Perform Forced Degradation Studies: As part of method development and validation, conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and ensure your method can separate them from the parent analyte.[11][13] This is crucial for developing a stability-indicating method.
-
-
Problem 4: Difficulty in achieving the required sensitivity (LOQ).
-
Possible Cause 1: Inefficient sample extraction and concentration.
-
Troubleshooting Steps:
-
Optimize the extraction solvent and conditions for liquid-liquid extraction (LLE) or the sorbent and elution solvent for SPE to maximize recovery.
-
Increase the initial sample volume if feasible.
-
Ensure the final extract is reconstituted in a small volume of a solvent that is compatible with the mobile phase and promotes good peak focusing on the column.
-
-
-
Possible Cause 2: Suboptimal ionization in the mass spectrometer.
-
Troubleshooting Steps:
-
Experiment with different ionization sources if available (e.g., UniSpray has shown improved sensitivity for some prostaglandins compared to traditional electrospray ionization).[18]
-
Fine-tune all MS parameters, including ion source temperature, gas flows, and collision energy, to maximize the signal for the specific MRM transitions of Latanoprost acid.
-
-
By systematically addressing these common issues and adhering to the principles of ICH guidelines, you can develop and validate a robust and reliable method for the quantification of Latanoprost acid, ensuring the integrity of your research and development data.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Progress. (2023). Bioanalytical method validation and study sample analysis - Progress. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
National Institutes of Health. (n.d.). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC. [Link]
-
ResearchGate. (n.d.). Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray | Request PDF. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Therapeutic Goods Administration. (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (n.d.). Enhanced performance for the analysis of prostaglandins and thromboxanes by and liquid chromatography-tandem mass spectrometry using a new atmospheric pressure ionization source | Request PDF. [Link]
-
OMICS International. (2015). Bioanalytical Method Development and Validation for Latanoprost Quantification in Pharmaceutical Opthalmic Microemulsion Formula. [Link]
-
PubMed. (2020). LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin. [Link]
-
MDPI. (2025). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. [Link]
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. [Link]
-
Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
ResearchGate. (n.d.). Stability of latanoprost free acid in AH and CB (N = 4). [Link]
-
Semantic Scholar. (n.d.). Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance. [Link]
-
PubMed. (2011). The stabilization mechanism of latanoprost. [Link]
-
National Institutes of Health. (2024). Self-assembled latanoprost loaded soluplus nanomicelles as an ophthalmic drug delivery system for the management of glaucoma - PMC. [Link]
-
PubMed. (2015). Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies. [Link]
-
ResearchGate. (n.d.). Method development and its validation for quantitative simultaneous determination of Latanoprost, Timolol and Benzalkonium chloride in ophthalmic solution by RP-HPLC | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. One moment, please... [progress-lifesciences.nl]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]
- 11. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpreting Your Prostaglandin LC-MS/MS Report - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Latanoprost Acid vs. Bimatoprost Acid: A Comparative Guide on Matrix Metalloproteinase (MMP) Expression
Introduction: Prostaglandin Analogues and ECM Remodeling
Prostaglandin analogues (PGAs) such as latanoprost and bimatoprost are foundational therapeutics for managing intraocular pressure (IOP) in glaucoma. While administered as prodrugs (latanoprost is an ester; bimatoprost is an amide), they are hydrolyzed in the cornea into their biologically active free acids—latanoprost acid and bimatoprost acid[1].
The primary mechanism of sustained IOP reduction relies on the remodeling of the extracellular matrix (ECM) to enhance aqueous humor outflow through both the uveoscleral and trabecular pathways[1]. This structural remodeling is driven by the precise upregulation of Matrix Metalloproteinases (MMPs) and the careful modulation of their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs)[2]. Understanding the divergent effects of these two molecules on MMP expression is critical for drug development professionals optimizing next-generation ocular hypotensive agents.
Mechanistic Pathways: Driving MMP Expression
Both latanoprost acid and bimatoprost acid act as potent agonists at the prostaglandin F (FP) receptor[1]. Upon binding to FP receptors in the ciliary body and trabecular meshwork, they trigger intracellular signaling cascades that directly influence gene transcription.
A key driver of this process is the NF-κB signaling pathway. Experimental models demonstrate that both latanoprost and bimatoprost induce the degradation of IκBα, an inhibitory protein that normally sequesters NF-κB in the cytoplasm[3]. The degradation of IκBα allows the NF-κB p65 subunit to translocate to the nucleus, where it acts as a transcription factor to upregulate the expression of MMP-1, MMP-3, and MMP-9[3].
Figure 1: FP receptor-mediated signaling pathway driving MMP transcription and ECM remodeling.
Comparative Efficacy: MMP and TIMP Expression Profiles
While both latanoprost and bimatoprost enhance ECM turnover, their specific effects on the MMP/TIMP balance exhibit nuanced differences. The ratio of MMPs to TIMPs is the critical determinant of net proteolytic activity; upregulating MMPs is functionally irrelevant if TIMPs are disproportionately upregulated[2].
Quantitative Data Comparison in Human Ciliary Body Smooth Muscle (CBSM) Cells
The following table synthesizes experimental data comparing the effects of latanoprost acid (0.03 µg/mL) and bimatoprost acid (0.01 µg/mL) on human CBSM cells after 24 hours of incubation[2][4].
| Biomarker | Latanoprost Acid Effect | Bimatoprost Acid Effect | Biological Implication |
| Pro-MMP-1, -3, -9 | Increased (Avg. ~23%) | Increased (Avg. ~54%) | Both promote ECM degradation; bimatoprost shows a potentially stronger transcriptional induction[4]. |
| MMP-9 Activity | Increased (~75%) | Increased (~75%) | Equivalent enhancement of gelatinase activity, crucial for clearing structural collagens[2]. |
| TIMP-1 | Decreased (~35%) | No significant change | Latanoprost actively suppresses this inhibitor, further shifting the balance toward ECM degradation[4]. |
| TIMP-3 | Increased (~70%) | Increased (~57%) | Compensatory tissue response to prevent runaway proteolysis[4]. |
| TIMP-2 & TIMP-4 | No significant change | No significant change | Neither drug significantly alters these specific inhibitors in CBSM cells[4]. |
Clinical Implications: Ocular Surface Inflammation
Beyond the anterior chamber, the differential expression of MMPs has profound clinical implications for the ocular surface. MMP-9 is a well-established biomarker for dry eye disease and ocular surface inflammation. Clinical studies evaluating preservative-free (PF) formulations found that patients treated with Bimatoprost PF exhibited significantly higher rates of clinically elevated tear MMP-9 (>40 ng/mL) compared to those on Latanoprost PF (88.89% vs. 27.27%, respectively)[5]. This suggests that while bimatoprost's potent MMP induction is highly effective for IOP reduction, it may simultaneously exacerbate ocular surface inflammation and impair tear film quality[5].
Experimental Methodology: Self-Validating Protocol for MMP/TIMP Quantification
To ensure trustworthiness and reproducibility in drug development, researchers must employ a self-validating experimental system that measures both translational protein expression (Western Blot) and functional enzymatic activity (Zymography).
Figure 2: Step-by-step experimental workflow for quantifying MMP expression and enzymatic activity in vitro.
Step-by-Step Workflow:
-
Cell Culture & Serum Starvation (Baseline Establishment):
-
Culture human CBSM cells or Trabecular Meshwork (TM) cells in DMEM supplemented with 10% FBS until 80% confluence.
-
Causality: Wash cells with PBS and incubate in serum-free DMEM for 24 hours. Serum starvation synchronizes the cell cycle and eliminates the confounding effects of exogenous growth factors and serum-derived MMPs/TIMPs, establishing a true, unadulterated baseline[4].
-
-
Drug Treatment:
-
Treat cells with Latanoprost acid (0.03 µg/mL), Bimatoprost acid (0.01 µg/mL), or a vehicle control (0.015% ethanol) for 24 hours[4].
-
Causality: These concentrations reflect the peak pharmacological concentrations achieved in the aqueous humor following standard topical dosing, ensuring physiological relevance.
-
-
Sample Collection & Lysis:
-
Collect the conditioned media (which contains secreted pro-MMPs, active MMPs, and TIMPs).
-
Lyse the cells using RIPA buffer with protease inhibitors to extract intracellular proteins (e.g., NF-κB p65, IκBα).
-
-
Protein Expression Analysis (Western Blotting):
-
Resolve proteins using SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against MMP-1, MMP-3, MMP-9, and TIMPs 1-4. Use GAPDH as an endogenous loading control.
-
Causality: Western blotting confirms whether the drugs alter the translational expression of the enzymes and their inhibitors, providing insight into the cellular production capacity[6].
-
-
Enzymatic Activity Analysis (Gelatin Zymography):
-
Run conditioned media on a 10% polyacrylamide gel copolymerized with 0.1% gelatin under non-reducing conditions.
-
Wash gels in Triton X-100 to remove SDS and restore enzyme folding, then incubate in a calcium-rich development buffer at 37°C for 24 hours. Stain with Coomassie Blue.
-
Causality: While Western blots show protein abundance, zymography is strictly required to prove that the secreted MMP-2 and MMP-9 are enzymatically active and capable of degrading the ECM. Clear bands against a dark blue background validate functional gelatin digestion[2].
-
References
-
Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PLOS One.[Link]
-
Effect of Bimatoprost, Latanoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Ciliary Body Smooth Muscle Cells - Investigative Ophthalmology & Visual Science (IOVS).[Link]
-
Relative Changes in Matrix Metalloproteinases and Tissue Inhibitors of Metalloproteinases Following Latanoprost, Bimatoprost, and Unoprostone in Human Ciliary Body Smooth Muscle Cells - Investigative Ophthalmology & Visual Science (IOVS).[Link]
-
Latanoprost PF vs. Bimatoprost PF: Which Treats the Ocular Surface Better? - Journal of Clinical Medicine (MDPI).[Link]
-
Matrix Metalloproteinases and Glaucoma Treatment - National Institutes of Health (PMC).[Link]
Sources
- 1. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Latanoprost acid's effects on trabecular meshwork and ciliary muscle cells
[1]
Executive Summary
Latanoprost acid (LA) , the biologically active hydrolysis product of the prodrug Latanoprost (Xalatan), is a selective Prostaglandin F2
This guide provides a comparative analysis of LA’s pharmacodynamics in these two distinct cell populations. The core distinction lies in the downstream effector response : in CM cells, LA primarily drives extracellular matrix (ECM) remodeling to widen intramuscular spaces; in TM cells, it induces cytoskeletal relaxation and distinct MMP profiles to facilitate conventional outflow.
Mechanistic Comparison: Receptor & Signaling
Both cell types express the FP receptor (G-protein coupled), but the signal transduction magnitude and downstream gene regulation diverge.
Signal Transduction Pathway
Upon binding to the FP receptor on the cell surface of either TM or CM cells, LA activates the G
Figure 1: Signal transduction pathway of Latanoprost Acid in ocular outflow tissues. Note the differential MMP regulation.
Cell-Specific Functional Analysis
A. Ciliary Muscle (CM) Cells
Primary Role: Uveoscleral Outflow Enhancement. In CM cells, LA acts as a potent remodeling agent.[1] The drug does not merely relax the muscle (as previously thought) but actively digests the connective tissue between muscle bundles.
-
MMP Profile: LA induces a dose-dependent increase in MMP-1 (Interstitial Collagenase) , MMP-3 (Stromelysin-1) , and MMP-9 (Gelatinase B) .
-
Crucial Distinction: Unlike in TM cells, LA often reduces or has no effect on MMP-2 expression in CM cells.
-
TIMP Regulation: LA induces TIMP-1 via a PKC-dependent pathway, serving as a feedback mechanism to prevent excessive tissue degradation. TIMP-2 levels generally remain unchanged.
B. Trabecular Meshwork (TM) Cells
Primary Role: Conventional (Trabecular) Outflow Facilitation.[2] Emerging evidence confirms that LA has direct effects on TM cells, challenging the dogma that it only works via the uveoscleral route.
-
MMP Profile: LA increases mRNA for MMP-1 , MMP-17 , and MMP-24 .[3] Crucially, it also upregulates MMP-2 , distinguishing it from the CM response.
-
Cytoskeletal Effects: LA induces the disassembly of actin stress fibers and inhibits the phosphorylation of focal adhesion proteins (e.g., paxillin). This "relaxes" the TM cells, increasing the permeability of the meshwork and Schlemm’s canal inner wall.
-
Potency Limitation: While LA affects TM cells, its ability to induce relaxation is significantly lower than that of Nitric Oxide (NO) donors (e.g., the NO-donating moiety in Latanoprostene Bunod).
Comparative Performance Data
The following table synthesizes experimental data comparing Latanoprost Acid against key alternatives (Bimatoprost Acid, Travoprost Acid) and contrasting its effects on CM vs. TM cells.
Table 1: Comparative Pharmacodynamics
| Feature | Latanoprost Acid (LA) | Bimatoprost Acid | Travoprost Acid |
| FP Receptor Affinity (Ki) | High (~2-3 nM) | Moderate-High | Very High |
| CM Cell Potency (EC50) | ~50 - 200 nM | ~3 - 6 nM | ~2 - 3 nM |
| Primary CM MMPs Induced | MMP-1, MMP-3, MMP-9 | MMP-1, MMP-9 | MMP-1, MMP-2, MMP-9 |
| TM Cell Effect | Moderate MMP induction; Weak relaxation | Stronger dual-pathway effect | Moderate MMP induction |
| MMP-2 Response | CM: ↓ Down / TM: ↑ Up | CM: ↑ Up | CM: ↑ Up |
Note: The lower potency of LA (higher EC50) compared to Travoprost/Bimatoprost acids in CM cells suggests that higher local concentrations are required to achieve maximal ECM remodeling.
Experimental Protocols (Self-Validating Systems)
To validate these effects in a drug development setting, the following protocols utilize internal controls to ensure data integrity.
Protocol A: Differential MMP Expression Analysis (qRT-PCR)
Objective: Quantify the differential induction of MMP-2 and MMP-9 in CM vs. TM cells.
-
Cell Culture:
-
Culture primary Human Ciliary Muscle (hCM) and Human Trabecular Meshwork (hTM) cells in DMEM + 10% FBS.
-
Validation Step: Verify cell identity via biomarkers (hCM:
-SMA positive, Desmin positive; hTM: Myocilin induction by Dexamethasone).
-
-
Serum Starvation:
-
Switch to serum-free medium for 24 hours prior to treatment to silence baseline MMP activity.
-
-
Treatment:
-
Treat cells with Latanoprost Acid (100 nM) vs. Vehicle (0.1% DMSO) for 24 hours.
-
Positive Control: PMA (Phorbol 12-myristate 13-acetate) at 10 nM (known potent MMP inducer).
-
-
RNA Extraction & Analysis:
-
Extract Total RNA (TRIzol method).
-
Perform qRT-PCR using TaqMan probes for MMP1, MMP2, MMP9, and TIMP1.
-
Normalization: Normalize to GAPDH or ACTB.
-
-
Data Output: Calculate fold-change (
).-
Expected Result: hCM cells should show elevated MMP-1/9 but static MMP-2. hTM cells should show elevated MMP-2.
-
Protocol B: Gelatin Zymography (Functional Enzyme Assay)
Objective: Confirm that mRNA upregulation translates to active proteolytic enzyme secretion.
-
Sample Collection: Collect conditioned media from Protocol A (concentrate 10x using centrifugal filters).
-
Electrophoresis:
-
Load samples onto SDS-PAGE gels containing 0.1% Gelatin.
-
Critical Step: Do NOT heat or reduce samples (preserves enzyme activity).
-
-
Renaturation & Incubation:
-
Wash gel in 2.5% Triton X-100 (removes SDS).
-
Incubate in Activation Buffer (50 mM Tris-HCl, 5 mM CaCl2, ZnCl2) at 37°C for 18-24 hours.
-
-
Staining:
-
Stain with Coomassie Blue R-250.
-
Destain until clear bands (digested gelatin) appear against a blue background.
-
-
Quantification: Densitometry of the clear bands.
Experimental Workflow Diagram
Figure 2: Workflow for validating Latanoprost Acid effects. The dual analysis stream ensures that gene expression changes (PCR) result in functional proteolytic activity (Zymography).
References
-
Metalloproteinase Gene Transcription in Human Ciliary Muscle Cells with Latanoprost. Investigative Ophthalmology & Visual Science (IOVS). [Link]
-
Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments. Investigative Ophthalmology & Visual Science (IOVS). [Link]
-
Human Ciliary Muscle Cell Responses to FP-Class Prostaglandin Analogs: Phosphoinositide Hydrolysis, Intracellular Ca2+ Mobilization and MAP Kinase Activation. Journal of Ocular Pharmacology and Therapeutics. [Link]
-
Effect of Latanoprost on the Expression of Matrix Metalloproteinases and Their Tissue Inhibitors in Human Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science (IOVS). [Link]
-
Latanoprost's Effects on TIMP-1 and TIMP-2 Expression in Human Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science (IOVS). [Link]
Validating the efficacy of novel Latanoprost acid delivery systems
Validating the Efficacy of Novel Latanoprost Acid Delivery Systems: A Comprehensive Guide
Introduction Glaucoma management relies heavily on sustained intraocular pressure (IOP) reduction to prevent optic nerve damage. While topical prostaglandin F2α analogues like latanoprost are the first-line standard of care, traditional eye drop formulations suffer from rapid tear washout, poor corneal bioavailability (<5%), and significant patient non-compliance[1]. To bridge the gap between theoretical efficacy and real-world outcomes, the pharmaceutical industry is pivoting toward sustained-release nanocarriers, hydrogels, and mechanical inserts. As an Application Scientist, this guide provides a rigorous framework for evaluating and validating these next-generation latanoprost delivery systems.
Section 1: Pharmacological Grounding & The Delivery Challenge
Latanoprost is an isopropyl ester prodrug designed to penetrate the highly lipophilic corneal epithelium[2]. Upon entry, endogenous corneal esterases hydrolyze it into its biologically active form, latanoprost acid[3]. This active metabolite binds to prostanoid selective FP receptors in the ciliary muscle, triggering the upregulation of matrix metalloproteinases (MMPs)[2]. The subsequent remodeling of the extracellular matrix widens the spaces between muscle bundles, significantly increasing the uveoscleral outflow of aqueous humor and lowering IOP[4].
The primary challenge with conventional 0.005% ophthalmic solutions is their "burst and decay" pharmacokinetic profile. A novel delivery system must not only encapsulate the highly lipophilic drug but also release it at a controlled, zero-order rate to maintain therapeutic latanoprost acid concentrations in the aqueous humor without inducing local toxicity[5].
Caption: Latanoprost Acid Pathway: Prodrug hydrolysis to FP receptor-mediated IOP reduction.
Section 2: Comparative Efficacy of Delivery Platforms
Recent clinical and preclinical data highlight several promising modalities designed to replace daily drops. The table below synthesizes the performance metrics of these platforms to guide formulation selection.
| Delivery System | Administration Route | Release Kinetics | IOP Reduction Efficacy | Clinical / Preclinical Status |
| Topical Drops (Xalatan) | Eye drops (Daily) | Burst release (Peak at 2h) | ~25-30% reduction | FDA Approved Standard[6] |
| Punctal Plugs (L-PPDS) | Lower punctum insert | Sustained (up to 4 weeks) | -5.7 to -6.2 mmHg at 2-4 weeks | Phase II Clinical Trials[7],[5] |
| Liposomes / Nanocarriers | Subconjunctival injection | Sustained (up to 90 days) | >20% reduction for 3 months | Phase I/II & Preclinical[5],[8] |
| Hydrogel Contact Lenses | Preocular surface | Extended (1-3 weeks) | Comparable to daily drops | Preclinical (Primate models)[9] |
Analytical Insight: The Latanoprost Punctal Plug Delivery System (L-PPDS) demonstrated a statistically significant mean IOP reduction of 5.7 mmHg from baseline at 4 weeks, effectively removing patient adherence from the efficacy equation[7]. Meanwhile, subconjunctival liposomal injections have shown the ability to maintain therapeutic IOP lowering for up to 90 days in rabbit models, leveraging the large volume of the subconjunctival space for high drug loading (94% efficiency)[8].
Section 3: Experimental Validation Protocols
To ensure scientific integrity, the validation of any novel ocular delivery system must rely on self-validating, causally sound methodologies. Below are the gold-standard protocols for ex vivo and in vivo evaluation.
Protocol 1: Ex Vivo Corneal Permeation Assay (Franz Diffusion Cell)
Causality & Rationale: Latanoprost is exceptionally lipophilic. If standard phosphate-buffered saline (PBS) is used in the receptor chamber, the drug will rapidly saturate the fluid, violating "sink conditions" and artificially halting permeation. To accurately mimic in vivo clearance and maintain a concentration gradient, 4% bovine serum albumin (BSA) must be added to the receptor medium[10]. Furthermore, quantifying both the prodrug and latanoprost acid is critical, as the formulation's excipients can influence corneal esterase activity[11].
Step-by-Step Methodology:
-
Tissue Preparation: Excise fresh porcine or rabbit corneas immediately post-mortem. Carefully mount the corneas between the donor and receptor compartments of a Franz diffusion cell (diffusion area ~0.64 cm²), ensuring the epithelial side faces the donor chamber[11].
-
Chamber Equilibration: Fill the receptor chamber with PBS containing 4% BSA (pH 7.4). Maintain the system at 32°C (ocular surface temperature) under continuous magnetic stirring (500 rpm) to eliminate the boundary layer[10].
-
Dosing: Apply a precise volume/weight of the novel delivery system (e.g., nanotransfersomes or hydrogel) to the donor compartment.
-
Sampling (Self-Validating Step): Withdraw 200 µL aliquots from the receptor chamber at predetermined intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). Crucial: Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Quantification: Extract the samples using ethyl acetate and analyze via RRLC-MS/MS (positive electrospray ionization mode) to quantify latanoprost free acid and intact prodrug[11]. Calculate the steady-state flux (Jss) and apparent permeability coefficient (Papp).
Caption: Ex vivo Franz diffusion cell workflow for evaluating corneal permeation kinetics.
Protocol 2: In Vivo Pharmacodynamic Validation (Normotensive Rabbit Model)
Causality & Rationale: General anesthesia significantly lowers IOP, introducing a confounding variable that masks the drug's true efficacy. Therefore, measurements must be taken using a rebound tonometer in fully conscious, habituated animals. A contralateral eye control design is mandatory to account for systemic absorption and natural diurnal IOP fluctuations.
Step-by-Step Methodology:
-
Habituation: Acclimate normotensive New Zealand White rabbits to the handling and tonometry procedure for 7 consecutive days to prevent stress-induced catecholamine release, which alters IOP.
-
Baseline Establishment: Record baseline IOP in both eyes at specific times (e.g., 9:00 AM and 4:00 PM) for three days prior to dosing to map the diurnal curve.
-
Administration: Administer the novel formulation (e.g., subconjunctival liposomal injection) into the right eye. The left eye serves as the untreated or vehicle-treated internal control[5].
-
Monitoring: Measure IOP daily for the first 7 days, then bi-weekly for the duration of the expected release profile (e.g., up to 90 days).
-
Data Synthesis: Calculate the ΔIOP by subtracting the treated eye's IOP from the contralateral control eye's IOP at each time point, ensuring the observed reduction is strictly local and formulation-dependent.
Conclusion
The transition from daily topical drops to sustained-release latanoprost delivery systems represents a paradigm shift in glaucoma management. By utilizing rigorous, causally-driven validation protocols—such as sink-maintained ex vivo permeation assays and internally controlled in vivo models—developers can accurately predict clinical efficacy and accelerate the translation of these novel therapeutics from the bench to the clinic.
References
1.[4] droracle.ai. "What is the mechanism of action (MOA) of Xalatan (latanoprost)?". 2.[2] StatPearls - NCBI Bookshelf - NIH. "Latanoprost". 3.[1] PMC - NIH. "An Update on Novel Drug Delivery Systems for the Management of Glaucoma". 4.[6] Patsnap Synapse. "What is the mechanism of Latanoprost?". 5.[7] Fierce Biotech. "QLT Shows Positive 4 Week Efficacy in Phase II Study for Glaucoma Using Latanoprost Punctal Plug Delivery System". 6.[3] accessdata.fda.gov. "Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision". 7.[9] Taylor & Francis. "Sustained release ocular drug delivery systems for glaucoma therapy". 8.[5] PMC - NIH. "Drug Delivery Systems for Glaucoma: A Narrative Review". 9.[8] ResearchGate. "Nanomedicine for glaucoma: Sustained release latanoprost offers a new therapeutic option with substantial benefits over eyedrops". 10.[10] ACS Publications. "Latanoprost-Loaded Nanotransfersomes Designed for Scalp Administration Enhance Keratinocytes Proliferation". 11.[11] PMC - NIH. "Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations".
Sources
- 1. An Update on Novel Drug Delivery Systems for the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. Drug Delivery Systems for Glaucoma: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Latanoprost Acid: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is a cornerstone of both safety and scientific integrity. Latanoprost acid, a potent prostaglandin F2α analog, is no exception. While its therapeutic potential is significant, its handling and, critically, its disposal demand a rigorous and informed approach to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of latanoprost acid, ensuring compliance with safety regulations and fostering a culture of responsible chemical stewardship.
Understanding the Hazards: The "Why" Behind the Protocol
Before delving into the procedural steps, it is crucial to understand the inherent hazards of latanoprost acid that necessitate these stringent disposal protocols. Latanoprost and its free acid form are classified as hazardous materials. Key concerns include:
-
Toxicity: Latanoprost is toxic if swallowed[1].
-
Reproductive Hazard: It is suspected of damaging fertility or the unborn child[1][2].
Furthermore, latanoprost is often supplied in a solution, which may introduce additional hazards such as flammability[2][3]. Therefore, all waste generated from procedures involving latanoprost acid must be treated as hazardous waste.
Core Principles of Latanoprost Acid Waste Management
The disposal of latanoprost acid is governed by a hierarchy of controls designed to minimize risk. Adherence to these principles is not merely a matter of compliance but a fundamental aspect of laboratory safety.
| Consideration | Key Requirements and Recommendations |
| Regulatory Compliance | All disposal activities must strictly adhere to local, state, and federal regulations for hazardous waste. This includes guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[4][5]. |
| Waste Segregation | Never mix latanoprost acid waste with non-hazardous waste. It must be segregated into clearly labeled, sealed containers[6][7]. |
| Environmental Protection | Every measure must be taken to prevent the release of latanoprost acid into the environment. Disposing of this compound down the drain is strictly prohibited[4][8][9][10][11]. |
| Personal Protective Equipment (PPE) | All personnel handling latanoprost acid waste must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat[1][6]. |
| Spill Management | In the event of a spill, the material should be contained using an inert absorbent. The collected waste and all cleaning materials must be disposed of as hazardous waste[6][8]. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of latanoprost acid and contaminated materials.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step in managing latanoprost acid waste.
-
Aqueous Waste: Collect all aqueous solutions containing latanoprost acid in a designated, sealed, and properly labeled hazardous waste container[6].
-
Solid Waste: Dispose of all materials contaminated with latanoprost acid, such as pipette tips, gloves, and absorbent paper, in a separate, designated hazardous waste bag or container[6].
-
Sharps: Needles and other sharps must be placed in a puncture-resistant sharps container specifically labeled as "HAZARDOUS DRUG WASTE ONLY".
Caption: Waste segregation workflow for latanoprost acid.
Step 2: Container Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents, including "Latanoprost Acid" and any solvents present[6].
-
Container Integrity: Use containers that are in good condition, compatible with the waste, and have a secure, leak-proof lid. The container must remain closed except when adding waste[12][13].
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks[14].
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel[8][9].
-
Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand[6][14].
-
Collection: Carefully collect the absorbent material and any contaminated debris and place it into the designated solid hazardous waste container[6][8].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste[6].
Step 4: Final Disposal
The final disposal of latanoprost acid waste must be handled by a licensed professional.
-
Licensed Contractor: Arrange for the collection of hazardous waste containers by a licensed environmental waste management contractor. Do not attempt to dispose of this waste through standard municipal trash or sewer systems[4][15].
-
Incineration: The recommended method of disposal for latanoprost acid waste is incineration at an approved facility[4][15].
-
Documentation: Ensure all required documentation for the waste transfer is completed accurately and signed.
Caption: Overall workflow for the proper disposal of latanoprost acid.
By implementing these procedures, laboratories can ensure the safe handling and disposal of latanoprost acid, thereby protecting personnel, maintaining regulatory compliance, and upholding environmental responsibility. This commitment to safety and best practices is integral to the integrity of scientific research.
References
-
Covetrus. (2013, August). msds: latanoprost ophthalmic solution 0.005%. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Retrieved from [Link]
-
Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Ovid. (n.d.). Update on pharmaceutical waste disposal regulations. Retrieved from [Link]
-
Stericycle. (2026, January 14). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ovid.com [ovid.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. somersetpharma.com [somersetpharma.com]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. rxdestroyer.com [rxdestroyer.com]
- 13. geo.utexas.edu [geo.utexas.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
